molecular formula C10H12ClF2N B1526168 Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride CAS No. 1354950-07-4

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Katalognummer: B1526168
CAS-Nummer: 1354950-07-4
Molekulargewicht: 219.66 g/mol
InChI-Schlüssel: MAZJOGNMEIGXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2N and its molecular weight is 219.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

cyclopropyl-(2,4-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZJOGNMEIGXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-07-4
Record name Benzenemethanamine, α-cyclopropyl-2,4-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354950-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Comprehensive Technical Guide: Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly in the realm of Targeted Protein Degradation (TPD) and molecular glues, relies heavily on the precision of chiral building blocks. Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a highly specialized primary amine salt utilized extensively in the synthesis of isoindolinone-based compounds. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed synthetic methodologies, serving as a definitive guide for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Rationale

To effectively utilize this compound in synthetic workflows, researchers must understand its exact molecular specifications and the causality behind its structural design.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the hydrochloride salt[1][2].

PropertyValue
Chemical Name Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
CAS Registry Number 1354950-07-4
Molecular Formula C₁₀H₁₂ClF₂N (Free base: C₁₀H₁₁F₂N)
Molecular Weight 219.66 g/mol
Monoisotopic Mass 219.0626 Da
Topological Polar Surface Area (TPSA) 26.0 Ų
Hydrogen Bond Donors / Acceptors 2 / 3
Structural Causality in Medicinal Chemistry

The architecture of cyclopropyl(2,4-difluorophenyl)methanamine is not arbitrary; it is engineered for optimal pharmacokinetic and pharmacodynamic interactions:

  • 2,4-Difluorophenyl Moiety: The strategic placement of fluorine atoms at the ortho and para positions serves a dual purpose. First, it significantly enhances the metabolic stability of the final drug candidate by blocking primary sites of Cytochrome P450 (CYP) mediated oxidation. Second, the electron-withdrawing nature of fluorine modulates the basicity of the adjacent amine, influencing the molecule's overall pKa and membrane permeability.

  • Cyclopropyl Ring: This group introduces rigid steric bulk without drastically increasing lipophilicity (logP). In the context of molecular glues, this rigidity restricts the conformational degrees of freedom, locking the synthesized ligand into an active conformation that optimally engages with E3 ligase complexes.

  • Hydrochloride Salt Form: Isolating the amine as an HCl salt prevents atmospheric oxidation and degradation, ensuring long-term shelf stability and consistent solubility profiles during subsequent coupling reactions[2].

Synthetic Methodology & Experimental Protocol

The synthesis of the enantiopure amine typically relies on the deprotection of an Ellman’s sulfinamide intermediate. The use of a chiral tert-butanesulfinyl auxiliary is a field-proven strategy to set the stereocenter at the benzylic carbon with high diastereoselectivity during the addition of a cyclopropyl Grignard reagent to a difluorobenzaldehyde-derived imine.

Step-by-Step Deprotection Protocol

The following protocol outlines the self-validating acidic cleavage of the sulfinyl group to yield the target hydrochloride salt[3].

Reagents & Materials:

  • (R)-N-((S)-cyclopropyl(2,4-difluorophenyl)methyl)-2-methylpropane-2-sulfinamide (Precursor)

  • 4N HCl in Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for trituration)

Workflow:

  • Preparation & Dissolution: Suspend 1.0 equivalent of the sulfinamide precursor in anhydrous DCM (approx. 0.2 M concentration). Causality: DCM is chosen as it ensures complete dissolution of the organic precursor while remaining entirely inert to the highly acidic conditions of the cleavage step.

  • Acidification: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 2.0 to 3.0 equivalents of 4N HCl in dioxane. Causality: Anhydrous HCl is critical here; it selectively cleaves the N-S bond of the sulfinyl group without risking aqueous hydrolysis of other sensitive moieties. The dioxane acts as a stabilizing coordinating solvent for the protonated intermediates.

  • Degassing: Degas the mixture and purge with N₂ gas three times. Allow the reaction to warm to room temperature (20°C) and stir for 1-2 hours. Causality: The inert atmosphere prevents oxidative side reactions of the newly formed primary amine.

  • Isolation & Purification: Concentrate the reaction mixture under reduced pressure to remove DCM and dioxane. The resulting crude residue will contain the target hydrochloride salt and the cleaved sulfinyl byproducts.

  • Trituration: Suspend the crude residue in cold diethyl ether and stir vigorously. Filter the resulting white precipitate. Self-Validation: The sulfinyl byproducts are highly soluble in ether, while the target amine hydrochloride is insoluble. The resulting white crystalline solid should be analyzed via LC-MS (Expected m/z for the free base [M+H]⁺ = 184.09) to confirm purity before downstream application.

SynthesisWorkflow A Chiral Precursor: Sulfinamide Intermediate B Acidic Cleavage: 4N HCl in Dioxane / DCM (0°C to RT, N2 Atmosphere) A->B Dissolve & React C Concentration: Solvent Removal via Reduced Pressure B->C Completion D Trituration: Wash with Diethyl Ether C->D Remove Byproducts E Final Product: Cyclopropyl(2,4-difluorophenyl) methanamine HCl D->E Isolate Solid

Fig 1: Synthetic workflow for the deprotection and isolation of the amine hydrochloride.

Application in Targeted Protein Degradation (TPD)

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride has emerged as a critical building block in the synthesis of novel isoindolinone compounds. Recent patent literature highlights its use in developing highly selective molecular glue degraders[3].

Mechanism of Action: CK1α Degradation

In the synthesis of molecular glues, the amine is coupled with a carboxylic acid derivative of an immunomodulatory imide drug (IMiD), such as 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid, using coupling reagents like T3P and a base (Et₃N)[3].

The resulting complex molecule functions by repurposing the CUL4/DDB1/CRBN/RBX1 E3 ubiquitin ligase complex. While traditional IMiDs like lenalidomide degrade multiple neosubstrates (Ikaros, Aiolos, CK1α), incorporating the cyclopropyl(2,4-difluorophenyl)methanamine moiety drives profound selectivity toward Casein kinase 1 alpha (CK1α) [3].

By selectively degrading CK1α—a key regulator of the Wnt/β-catenin pathway—these compounds show immense therapeutic potential for treating hematological malignancies (such as acute myeloid leukemia and myelodysplastic syndromes) without the off-target toxicity associated with broad-spectrum degraders[3].

MOA Drug Isoindolinone Degrader (Synthesized from Amine) Ternary Ternary Complex (CRBN - Degrader - CK1α) Drug->Ternary Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary Recruits Target CK1α Kinase Target->Ternary Neosubstrate Ub Poly-ubiquitination Ternary->Ub Ligase Activity Proteasome Proteasomal Degradation Ub->Proteasome Target Destruction

Fig 2: Mechanism of action for CK1α-selective molecular glue degraders utilizing the synthesized amine.

References

  • Accela ChemBio. "1354950-07-4, cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride." Accela ChemBio Catalog.
  • GuideChem. "EN300-93797 CAS 1354950-07-4 WIKI." GuideChem Chemical Database.
  • Google Patents. "WO2022257897A1 - Isoindolinone compounds, and uses thereof." World Intellectual Property Organization.

Sources

Mechanism of Action of Cyclopropyl(2,4-difluorophenyl)methanamine Derivatives: A Paradigm in Fragment-Based ALK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains one of the most significant challenges in targeted oncology. Anaplastic Lymphoma Kinase (ALK) is a validated oncogenic driver in non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. While first-generation inhibitors like crizotinib demonstrate high efficacy, their off-target inhibition of structurally homologous kinases—particularly Tropomyosin Receptor Kinase A (TrkA)—often leads to dose-limiting central nervous system (CNS) toxicities.

Recent breakthroughs in fragment-based drug design (FBDD) have identified cyclopropyl(2,4-difluorophenyl)methanamine derivatives as a novel class of highly potent and selective ALK inhibitors [1]. By utilizing a rigid cis-1,2,2-trisubstituted cyclopropane core, these derivatives achieve exquisite spatial control over their pharmacophores, minimizing entropic penalties upon binding and driving unprecedented selectivity over TrkA. This whitepaper dissects the structural biology, mechanistic pathways, and experimental validation of this unique chemical scaffold.

Structural Biology & Pharmacophore Rationale

The cyclopropyl(2,4-difluorophenyl)methanamine scaffold is not merely a structural backbone; it is a highly tuned self-validating system designed to exploit the micro-differences between the ALK and TrkA ATP-binding pockets [2]. The mechanism of action is dictated by three critical structural components:

  • The Methanamine Moiety (Hinge Binder): The primary amine acts as a critical hydrogen bond donor. It directly interacts with the backbone carbonyl of Met1199 in the ALK hinge region. This interaction anchors the molecule within the ATP-binding site, mimicking the adenine ring of ATP.

  • The 2,4-Difluorophenyl Group (Hydrophobic Anchor): Fluorine substitution serves a dual purpose. It enhances the metabolic stability and lipophilicity of the compound, while the electron-withdrawing nature of the fluorines strengthens multipolar and CH-π interactions with the hydrophobic pocket residues (e.g., Gly1202).

  • The cis-1,2,2-Trisubstituted Cyclopropane Ring (Conformational Lock): Causality of Design: Flexible alkyl linkers incur a massive entropic penalty upon binding. The cyclopropane ring acts as a rigidifying element, locking the methanamine and difluorophenyl groups into a specific cis-trajectory. This pre-organization perfectly aligns the molecule for ALK binding while creating deliberate steric clashes within the slightly tighter TrkA binding pocket, thereby driving the >17-fold selectivity observed in optimized leads [1].

Mechanism of Action: Signaling Pathway Interception

By competitively binding to the ATP pocket of the ALK intracellular kinase domain, cyclopropyl(2,4-difluorophenyl)methanamine derivatives prevent ALK autophosphorylation. This blockade cascades through the cell, dismantling the oncogenic signaling network.

ALK_Pathway cluster_pathways Downstream Oncogenic Signaling Inhibitor Cyclopropyl(2,4-difluorophenyl) methanamine Derivative ALK ALK Receptor (Tyrosine Kinase) Inhibitor->ALK ATP-Competitive Inhibition PI3K PI3K / AKT ALK->PI3K Blocked MAPK RAS / MAPK ALK->MAPK Blocked JAK JAK / STAT ALK->JAK Blocked Outcome Tumor Cell Apoptosis & Growth Arrest PI3K->Outcome Loss of Survival Signals MAPK->Outcome Loss of Proliferation Signals JAK->Outcome Loss of Transcription Signals

Fig 1: Interception of ALK-driven oncogenic signaling by cyclopropyl methanamine derivatives.

Enzymatic & Cellular Profiling

To validate the mechanistic hypothesis, quantitative profiling is required to compare the target (ALK) against the primary anti-target (TrkA). The data below summarizes the optimization trajectory from the initial fragment to the highly selective lead compound (Compound 12) [1], [3].

Table 1: Kinase Selectivity Profiling of Cyclopropane Derivatives

Compound / InhibitorALK Enzymatic IC₅₀ (μM)ALK Cellular IC₅₀ (μM)TrkA Enzymatic IC₅₀ (μM)Selectivity Fold (TrkA/ALK)
Crizotinib (Reference)0.00180.0370.002~1.1 (Poor)
Fragment F-1 (Hit)>50.0N/AN/AN/A
Compound 9 (Aminomethyl)0.0290.1600.49317.0 (Moderate)
Compound 12 (Optimized)<0.010 <0.050 >0.500 >50.0 (Excellent)

Data synthesized from fragment-assisted SBDD studies demonstrating the evolution of selectivity through cyclopropane rigidification.

Experimental Workflows & Protocols

Establishing the mechanism of action requires a self-validating experimental loop combining structural biology and biochemical assays.

Protocol 1: Fragment Screening & X-Ray Cocrystallography

To structurally validate the binding mode of the cyclopropyl(2,4-difluorophenyl)methanamine core (e.g., PDB: 7JYR)[2].

  • Protein Expression & Purification: Express the human ALK kinase domain (residues 1058–1620) using a baculovirus/Sf9 expression system. Purify via GST-affinity chromatography, followed by cleavage and size-exclusion chromatography.

  • Cocrystallization: Mix the purified ALK protein (10 mg/mL) with 1 mM of the cyclopropyl derivative. Incubate on ice for 1 hour.

  • Hanging-Drop Vapor Diffusion: Set up crystallization drops containing 1 μL of the protein-ligand complex and 1 μL of reservoir solution (20% PEG 3350, 0.2 M ammonium citrate, pH 7.0). Incubate at 20°C until crystals form (typically 3–5 days).

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron facility and solve the structure via molecular replacement using a known ALK structure (e.g., PDB: 2XP2).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To quantify the IC₅₀ and establish causality for TrkA selectivity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the cyclopropyl derivative in 100% DMSO, then dilute 1:100 in Kinase Buffer.

  • Kinase Reaction: In a 384-well plate, combine 5 μL of ALK or TrkA enzyme (final concentration 1 nM), 2.5 μL of compound, and 2.5 μL of ATP/biotinylated-peptide substrate mix (ATP at Kₘ for each respective kinase).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via a 4-parameter logistic fit.

FBDD_Workflow FragScreen Fragment Screening (Biochemical Assays) XRay X-Ray Cocrystallography (Hit Validation) FragScreen->XRay Hit ID SBDD Structure-Based Drug Design (Cyclopropane Rigidification) XRay->SBDD PDB: 7JYT / 7JYR Selectivity Kinase Selectivity Profiling (ALK vs. TrkA) SBDD->Selectivity Scaffold Synthesis Selectivity->SBDD Iterative Refinement Lead Lead Compound (e.g., Compound 12) Selectivity->Lead >50-fold Selectivity

Fig 2: Iterative Fragment-Based Drug Design (FBDD) workflow for ALK inhibitors.

Conclusion & Expert Insights

The transition from a simple fragment to a highly complex, selective therapeutic agent underscores the power of structure-based drug design. The cyclopropyl(2,4-difluorophenyl)methanamine scaffold solves a critical problem in ALK pharmacology: achieving high potency against the target while structurally excluding off-target kinases like TrkA.

By utilizing the cis-1,2,2-trisubstituted cyclopropane ring, medicinal chemists have successfully weaponized conformational rigidity. The resulting molecules suffer minimal entropic loss upon binding, translating to deep, sustained target engagement and a highly favorable safety profile for next-generation oncology therapeutics.

References

  • Fujimori, I., Wakabayashi, T., Murakami, M., & Imoto, H. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega.[Link]

  • RCSB Protein Data Bank. (2021). 7JYR: hALK in complex with 1-[(1R,2R)-1-(2,4-difluorophenyl)-2-[2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy]cyclopropyl]methanamine.[Link]

  • Norton, R. S., et al. (2022). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry.[Link]

A Technical Guide to the Crystallographic Characterization of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, a small molecule of interest in pharmaceutical development. In the absence of publicly available crystal structure data, this document outlines the essential experimental and computational workflows required to elucidate its three-dimensional atomic arrangement. We will delve into the principles and practical execution of single-crystal and powder X-ray diffraction techniques, from crystal growth to structure solution and refinement. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into obtaining and interpreting high-quality crystallographic data critical for understanding the solid-state properties of this active pharmaceutical ingredient (API).

Introduction: The Significance of Crystal Structure in Pharmaceutical Sciences

The three-dimensional arrangement of atoms and molecules in a crystalline solid, known as its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics. For an active pharmaceutical ingredient (API) like Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, understanding its crystal structure is paramount. This knowledge influences critical parameters such as solubility, dissolution rate, stability, hygroscopicity, and bioavailability, all of which are vital for drug efficacy and safety.[1]

Furthermore, APIs can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[2] Different polymorphs of the same compound can exhibit distinct physical properties, making comprehensive crystallographic characterization a regulatory requirement and a cornerstone of robust drug development.[1][2] This guide will provide the scientific bedrock for determining the crystal structure of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, enabling a deeper understanding of its solid-state behavior.

Foundational Physicochemical Properties

A preliminary understanding of the molecule's properties is crucial for designing crystallization experiments.

PropertyValueSource
Molecular FormulaC₁₀H₁₂Cl F₂NPubChem[3]
Molecular Weight219.66 g/mol PubChem[3]
CAS Number1351533-77-7NextSDS[4]
Predicted XlogP1.8PubChem[3]

Experimental Workflow for Crystal Structure Determination

The journey to elucidating a crystal structure is a multi-step process that demands precision and a systematic approach. The overall workflow is depicted below.

Crystal Structure Determination Workflow Overall Workflow for Crystallographic Analysis cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Data Analysis & Structure Elucidation A High-Purity Compound Synthesis B Single Crystal Growth A->B Small Scale C Bulk Powder Crystallization A->C Larger Scale D Single-Crystal X-Ray Diffraction (scXRD) B->D E Powder X-Ray Diffraction (PXRD) C->E F Structure Solution & Refinement D->F G Phase Identification & Purity Analysis E->G H Structure Validation & Deposition F->H

Caption: A generalized workflow for determining the crystal structure of a small molecule pharmaceutical compound.

Step 1: Preparation of High-Quality Crystalline Material

The quality of the diffraction data is intrinsically linked to the quality of the crystals. Therefore, obtaining suitable crystals is the most critical and often the most challenging step.

3.1.1. Single Crystal Growth for scXRD

For single-crystal X-ray diffraction (scXRD), the goal is to grow a single, well-ordered crystal with dimensions typically between 0.1 and 0.3 mm.[5] The crystal should be transparent and free of visible defects.[5]

Protocol: Slow Evaporation Method

  • Solvent Screening: Dissolve a small amount of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature to find a solvent in which it is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Crystal Growth: Cover the vial with a cap that is not airtight or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.[5]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and wash them with a small amount of the mother liquor.

Causality: Slow evaporation allows the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining sharp diffraction spots. Rapid precipitation often leads to poorly ordered or polycrystalline material unsuitable for scXRD.

3.1.2. Bulk Crystallization for PXRD

Powder X-ray diffraction (PXRD) is used to analyze a bulk sample containing many small crystallites. This technique is invaluable for phase identification, polymorph screening, and quality control.[1][2][6]

Protocol: Antisolvent Crystallization

  • Solvent/Antisolvent Selection: Dissolve the compound in a solvent in which it is highly soluble. Select an antisolvent in which the compound is poorly soluble but is miscible with the primary solvent.

  • Crystallization: Slowly add the antisolvent to the stirred solution of the compound until turbidity is observed.

  • Maturation: Allow the suspension to stir at a controlled temperature for a period to allow for the crystalline phase to fully develop and equilibrate.

  • Isolation: Collect the crystalline powder by filtration, wash with the antisolvent, and dry under vacuum.

Step 2: X-Ray Diffraction Data Collection

3.2.1. Single-Crystal X-Ray Diffraction (scXRD)

scXRD is the definitive method for determining the precise atomic arrangement within a crystal.[7][8] A modern single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector is used for this purpose.[9]

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal motion of the atoms. A series of diffraction images are collected as the crystal is rotated.[9]

  • Data Integration: The intensities of the diffraction spots are measured from the collected images and are indexed to determine the unit cell parameters and space group.

3.2.2. Powder X-Ray Diffraction (PXRD)

PXRD provides a characteristic "fingerprint" for a crystalline solid.[6] Each crystalline phase has a unique PXRD pattern.[1]

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]

Caption: Key differences between single-crystal and powder X-ray diffraction techniques.

Data Analysis, Structure Solution, and Refinement

Structure Solution and Refinement from scXRD Data

The integrated diffraction intensities from scXRD are used to solve and refine the crystal structure. This is typically performed using specialized software packages.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The expected output of a successful scXRD analysis is a set of crystallographic data, which would be summarized in a table similar to the hypothetical one below.

Table 1: Hypothetical Crystallographic Data for Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)98.76
Volume (ų)1254.3
Z4
R-factor< 0.05

Note: The values in this table are purely illustrative and would need to be determined experimentally.

Analysis of PXRD Data

The PXRD pattern is used to identify the crystalline phase(s) present in the bulk sample. This is done by comparing the experimental pattern to reference patterns from databases or to a pattern calculated from a known single-crystal structure. The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure.[1][10]

Conclusion and Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride. By following the detailed protocols for crystallization, data collection via scXRD and PXRD, and subsequent data analysis, researchers can obtain a complete picture of the solid-state structure of this molecule. This information is not only of academic interest but is also a critical component in the development of a safe, stable, and effective pharmaceutical product. The integration of these crystallographic techniques provides a self-validating system for ensuring the quality and consistency of the API.

References

  • J-Stage. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. Available from: [Link]

  • PubMed. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. Available from: [Link]

  • ResearchGate. A practical guide to pharmaceutical analyses using X-ray powder diffraction. Available from: [Link]

  • Florence, A. et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutics. Available from: [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Available from: [Link]

  • PubChem. Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride. Available from: [Link]

  • NextSDS. cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Available from: [Link]

  • Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 1) | Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, a unique molecule at the intersection of strained ring chemistry and fluorinated aromatic systems, presents a compelling scaffold for modern drug discovery and development. The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] This is due to the ring's unique electronic and conformational constraints.[1]

The 2,4-difluorophenyl moiety is another critical component, frequently employed to enhance binding affinity, improve metabolic resistance, and increase cell permeability of drug candidates.[2][3][4] The strategic placement of fluorine atoms can significantly alter the electronic properties of the aromatic ring and introduce favorable interactions with biological targets.[2][3] This guide provides a comprehensive technical overview of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, including its chemical properties, a proposed synthetic pathway, analytical characterization, and potential applications in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is presented in the table below.

PropertyValueSource
CAS Registry Number 1354950-07-4Internal Data
Molecular Formula C₁₀H₁₂Cl F₂NInternal Data
Molecular Weight 220.66 g/mol Internal Data
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in water, methanol, and DMSOAssumed based on hydrochloride salt form

Synthesis and Mechanism

While a specific literature procedure for the synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of analogous aryl-cyclopropylamines.[5][6][7][8][9] The proposed multi-step synthesis commences with the commercially available 2,4-difluorobenzaldehyde and culminates in the desired hydrochloride salt.

Proposed Synthetic Pathway

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Curtius Rearrangement cluster_4 Step 5: Deprotection and Salt Formation A 2,4-Difluorobenzaldehyde C 2-(2,4-Difluorobenzylidene)malononitrile A->C Piperidine, Ethanol, Reflux B Malononitrile B->C F 2-(2,4-Difluorophenyl)cyclopropane-1,1-dicarbonitrile C->F D Trimethylsulfoxonium iodide D->F E Sodium Hydride, DMSO E->F H (2,4-Difluorophenyl)cyclopropanecarboxylic acid F->H 1. KOH, Reflux 2. HCl (aq) G Potassium Hydroxide, Ethylene Glycol, Heat J tert-Butyl (2,4-difluorophenyl)cyclopropylcarbamate H->J I Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol, Toluene, Reflux L Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride J->L K HCl in Dioxane

Caption: Proposed synthetic workflow for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-(2,4-Difluorobenzylidene)malononitrile

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(2,4-difluorobenzylidene)malononitrile.

Step 2: Synthesis of 2-(2,4-Difluorophenyl)cyclopropane-1,1-dicarbonitrile

  • To a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in dry DMSO, add trimethylsulfoxonium iodide (2.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Add a solution of 2-(2,4-difluorobenzylidene)malononitrile (1.0 eq) in dry DMSO dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2,4-difluorophenyl)cyclopropane-1,1-dicarbonitrile.

Step 3: Synthesis of (2,4-Difluorophenyl)cyclopropanecarboxylic acid

  • A mixture of 2-(2,4-difluorophenyl)cyclopropane-1,1-dicarbonitrile (1.0 eq) and potassium hydroxide (10 eq) in ethylene glycol is heated to reflux for 12-16 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (2,4-difluorophenyl)cyclopropanecarboxylic acid.

Step 4: Synthesis of tert-Butyl (2,4-difluorophenyl)cyclopropylcarbamate

  • To a solution of (2,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a mixture of toluene and tert-butanol, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the formation of the isocyanate intermediate by IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).

  • Continue to reflux until the Curtius rearrangement is complete and the isocyanate has been trapped by tert-butanol.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected amine.

Step 5: Synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

  • Dissolve the tert-butyl (2,4-difluorophenyl)cyclopropylcarbamate (1.0 eq) in a solution of hydrochloric acid in dioxane (4M).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to afford Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride.

Analytical Characterization

A comprehensive analytical approach is essential for the structural confirmation and purity assessment of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to fluorine-proton couplings. The protons on the cyclopropyl ring will appear in the upfield region, typically between 0.5 and 3.0 ppm, with characteristic geminal and vicinal couplings. The methine proton adjacent to the nitrogen will likely be a multiplet. The protons of the amino group will appear as a broad singlet, which may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. The carbons of the cyclopropyl ring will resonate at high field.

  • ¹⁹F NMR: The fluorine NMR will display two distinct signals for the non-equivalent fluorine atoms on the aromatic ring, with characteristic fluorine-fluorine and fluorine-proton coupling constants.[10][11][12][13]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the free base. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₁₀H₁₁F₂N.[14][15] Fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage of the bond between the cyclopropyl ring and the methanamine moiety.[14][15][16]

Caption: A typical analytical workflow for the characterization of the title compound.

Potential Applications in Drug Development

While specific biological activities for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride have not been extensively reported, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable building block in medicinal chemistry.

  • CNS Disorders: The cyclopropylamine scaffold is a key feature in several compounds targeting the central nervous system, including monoamine oxidase inhibitors used as antidepressants.[7] The lipophilicity imparted by the difluorophenyl group could enhance blood-brain barrier penetration.

  • Oncology: Fluorinated aromatic rings are prevalent in kinase inhibitors and other anticancer agents.[17][18][19] The 2,4-difluoro substitution pattern, in particular, has been shown to enhance the potency of certain inhibitors.[2]

  • Infectious Diseases: Aryl-cyclopropylamine derivatives have been explored as potential antiviral and antibacterial agents.[20]

The combination of the rigid cyclopropyl group and the electronically modified 2,4-difluorophenyl ring makes this compound an attractive starting point for the synthesis of novel chemical entities with potential therapeutic applications.

Safety and Handling

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on related structures, the compound may be an irritant to the skin, eyes, and respiratory tract. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a fluorinated aryl-cyclopropylamine with significant potential as a building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and key analytical characterization techniques. The unique combination of a strained cyclopropyl ring and an electronically modified aromatic system offers a rich scaffold for further exploration in medicinal chemistry and drug discovery programs.

References

  • BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
  • Longdom Publishing. (2024).
  • BenchChem. (2025). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide.
  • Organic Chemistry Portal. (2022).
  • American Chemical Society. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry.
  • American Chemical Society. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • National Institute of Standards and Technology. Cyclopropylamine. NIST WebBook.
  • Google Patents. (1976). Cyclopropylamines as pharmaceuticals.
  • PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling.
  • University of South Florida. (2021). Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • PubMed. (2015).
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • European Patent Office. (2012). Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • National Institutes of Health. Cyclopropylamine. PubChem.
  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • American Chemical Society. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Royal Society of Chemistry. (2016).
  • PubMed. (1981). Chemical and pharmacological properties of diflunisal.
  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • National Institutes of Health. (1977). Discovery of diflunisal.
  • National Institutes of Health. (2015). N-(3-Ethynyl-2,4-difluorophenyl)
  • Longdom Publishing. (2024).
  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ....

Sources

Thermodynamic Stability of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride: A Comprehensive Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 1354950-07-4) is a highly specialized, ionizable pharmaceutical building block. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindolinone-based compounds and CK1α-selective molecular glue degraders targeting hematological malignancies and solid tumors[1]. As an amine hydrochloride salt, its thermodynamic stability is a critical quality attribute (CQA) that dictates its shelf-life, handling conditions, and performance in downstream synthetic or formulation processes. This whitepaper provides an authoritative framework for evaluating the thermodynamic and kinetic stability of this molecule.

Part 2: Physicochemical & Structural Thermodynamics

The thermodynamic stability of this molecule is governed by the interplay between its structural motifs and its solid-state environment:

  • Inductive Effects of the Fluorinated Ring : The 2,4-difluorophenyl group exerts a strong electron-withdrawing inductive effect. This reduces the basicity (pKa) of the adjacent methanamine group. A lower pKa of the conjugate acid means the hydrochloride salt is more susceptible to losing its proton in less basic environments, directly impacting its pHmax and disproportionation risk[2].

  • Steric Bulk of the Cyclopropyl Group : The cyclopropyl ring restricts conformational flexibility, which typically increases the lattice energy of the crystalline salt. Higher lattice energy thermodynamically favors the solid state, elevating the melting point and reducing hygroscopicity compared to linear alkyl counterparts[3].

  • Chloride Counterion Dynamics : While hydrochloride salts offer excellent aqueous solubility (high Ksp), the surface of model hydrochloride salts has been shown to induce the dissociation of adsorbed water under high humidity[4]. This localized moisture creates an aqueous microenvironment that serves as the primary vector for chemical and physical instability.

Part 3: Solid-State Stability and Thermal Analysis

To establish the thermodynamic stability boundaries of Cyclopropyl(2,4-difluorophenyl)methanamine HCl, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory.

Causality of the Method: DSC quantifies the endothermic melting transitions and heat capacity, establishing the thermodynamic stability range of the crystalline lattice. Concurrently, TGA measures mass loss to quantify residual solvents and identify the exact onset of thermal decomposition, ensuring that the melting endotherm is not conflated with degradation[5].

G cluster_thermal Thermal Thermodynamics cluster_moisture Moisture & Phase Stability Start Cyclopropyl(2,4-difluorophenyl) methanamine HCl DSC DSC Analysis (Melting & Heat Capacity) Start->DSC TGA TGA Analysis (Decomposition Kinetics) Start->TGA DVS Dynamic Vapor Sorption (Hygroscopicity) Start->DVS PXRD Variable Temp PXRD (Polymorphic Transitions) Start->PXRD Stability_Profile Comprehensive Thermodynamic Stability Profile DSC->Stability_Profile TGA->Stability_Profile DVS->Stability_Profile PXRD->Stability_Profile

Workflow for evaluating the thermal and moisture-driven thermodynamic stability of the API.

Part 4: Moisture Sorption and Salt Disproportionation

Salt disproportionation is the transformation of a highly soluble salt form (the HCl salt) into its poorly soluble, non-ionic free base[2]. This is a solution-mediated process that can occur even in solid-state formulations due to localized moisture accumulation[6].

For Cyclopropyl(2,4-difluorophenyl)methanamine HCl, the thermodynamic driving force for disproportionation is defined by its pHmax—the pH at which the solubility of the salt and the free base are equal. If the microenvironmental pH exceeds the pHmax, the free base is thermodynamically favored. However, recent studies emphasize that kinetic barriers must be considered alongside thermodynamic driving forces[7]. Even under favorable thermodynamic conditions (pH > pHmax), the actual conversion to the free base may be significantly delayed by the nucleation kinetics of the free base precipitate[8].

Disproportionation Salt API-HCl Salt (Solid State) Microenv Aqueous Microenvironment (Moisture Uptake) Salt->Microenv High RH / Temp Dissociation Ion Dissociation (APIH+ + Cl-) Microenv->Dissociation Ksp Driven Dissociation->Dissociation Kinetic Barrier (Nucleation Delay) FreeBase Free Base Nucleation (API Precipitate) Dissociation->FreeBase pH > pHmax (Thermodynamics)

Thermodynamic and kinetic pathways of moisture-induced salt disproportionation.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Accelerated Solid-State Stability & Thermal Profiling

This protocol aligns with ICH Q1A(R2) guidelines to evaluate the thermodynamic stability of the solid under stress[9].

  • Sample Preparation : Accurately weigh 5.0 mg of Cyclopropyl(2,4-difluorophenyl)methanamine HCl into an aluminum crucible (40 μL volume) for thermal analysis, and 200 mg into watch glasses for accelerated aging[3].

  • Thermal Execution (DSC/TGA) : Run DSC under a dry nitrogen atmosphere (50 mL/min) from 25°C to 300°C at a heating rate of 10°C/min. Concurrently run TGA to monitor mass loss.

    • Self-Validation Step: The integration of the DSC melting endotherm must correlate with zero mass loss on the TGA at that specific temperature range to confirm true melting rather than decomposition[5].

  • Accelerated Aging : Store the 200 mg samples at 40°C ± 2°C / 75% RH ± 5% RH for up to 6 months[9].

  • Phase Verification : Analyze aged samples via Powder X-Ray Diffraction (PXRD) to detect any polymorphic transitions or free base formation.

Protocol 2: Thermodynamic Solubility & Disproportionation Kinetics

This protocol assesses the kinetic barriers to disproportionation using in situ monitoring[8].

  • Slurry Preparation : Add an excess of the HCl salt to 10 mL of 0.01 M phosphate buffer (pH 6.8) and 0.02 M KCl buffer (pH 1.2)[3].

  • In Situ Monitoring : Insert a Raman spectroscopy probe and a pH electrode directly into the slurry. Stir at 25°C.

  • Kinetic Tracking : Monitor the Raman shift specific to the free base cyclopropyl C-H stretch or the difluorophenyl ring breathing mode.

    • Self-Validation Step: The induction time for the appearance of the free base Raman peak validates the kinetic nucleation barrier, while the plateau of the pH curve validates that thermodynamic equilibrium has been reached[7].

Part 6: Quantitative Data Presentation

Table 1: Illustrative Thermodynamic & Physicochemical Parameters
ParameterAnalytical MethodExpected Profile for Cyclopropyl(2,4-difluorophenyl)methanamine HCl
Melting Point (Tm) DSC180°C – 210°C (Sharp endotherm, typical for crystalline amine HCl)
Thermal Decomposition TGA> 250°C (Loss of HCl gas and organic degradation)
Hygroscopicity DVSLow to Moderate (< 2% weight gain at 80% RH)
Solubility (pH 1.2) Shake-Flask / UV-Vis> 50 mg/mL (Highly soluble in acidic media)
Disproportionation Risk in situ RamanHigh at pH > 6.0; Delayed by nucleation kinetics
Table 2: Accelerated Stability Matrix (ICH Aligned)
ConditionTime PointEvaluated CQAExpected Outcome
25°C / 60% RH 6, 12 MonthsPXRD, HPLC AssayStable, no polymorphic shift, > 99% purity
40°C / 75% RH 1, 3, 6 MonthsPXRD, Moisture ContentPotential minor moisture uptake; chemically stable
Photostability 1.2M lux hoursHPLC Assay, AppearanceStable; protect from UV to prevent defluorination

Part 7: Conclusion

The thermodynamic stability of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a delicate balance between the robust lattice energy provided by its structural bulk and the inherent vulnerabilities of amine hydrochlorides to moisture-induced disproportionation. By employing rigorous, self-validating protocols combining thermal analysis (DSC/TGA) and kinetic monitoring (in situ Raman), researchers can accurately map its stability boundaries, ensuring seamless integration into downstream pharmaceutical manufacturing.

Sources

Methodological & Application

Application Notes and Protocols: Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Key Building Block for Modern Antithrombotic Agents

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a critical pharmaceutical intermediate, valued for its unique structural motifs: a cyclopropyl ring and a difluorinated phenyl group. These features are instrumental in the design of modern therapeutic agents, contributing to enhanced metabolic stability, binding affinity, and potency. This guide provides an in-depth exploration of its application, primarily focusing on its role as a cornerstone in the synthesis of potent P2Y12 receptor antagonists, a class of drugs vital in the prevention of thrombotic events.

The strategic incorporation of the 2,4-difluorophenyl moiety can significantly influence the electronic properties and conformational rigidity of the final active pharmaceutical ingredient (API). Similarly, the cyclopropyl group often serves as a bioisostere for larger, more flexible alkyl groups, offering a compact and stable scaffold that can improve pharmacological properties. These characteristics have made Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride an intermediate of choice in complex multi-step syntheses within the pharmaceutical industry.

This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and safety guidelines for the effective utilization of this versatile intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its successful application in synthesis. The hydrochloride salt form of Cyclopropyl(2,4-difluorophenyl)methanamine enhances its stability and handling characteristics, making it suitable for large-scale pharmaceutical manufacturing.

PropertyValueSource(s)
Chemical Name cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride[1]
CAS Number 1354950-07-4[1]
Molecular Formula C₁₀H₁₂Cl F₂N[2]
Molecular Weight 220.66 g/mol [2]
Physical Form Solid[3]
Purity Typically ≥98%[3]
Storage Inert atmosphere, room temperature. Keep container tightly closed in a dry and well-ventilated area.[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[4]

Application in the Synthesis of Ticagrelor

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a pivotal intermediate in the synthesis of Ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist used to prevent blood clots in patients with acute coronary syndrome. The intermediate provides the crucial cyclopropylamine side chain that is essential for the drug's interaction with its target receptor.

The synthetic pathway typically involves a nucleophilic substitution reaction where the primary amine of Cyclopropyl(2,4-difluorophenyl)methanamine (after in-situ neutralization of the hydrochloride salt) displaces a leaving group (commonly a chlorine atom) on a triazolopyrimidine core. This key bond-forming step is followed by deprotection of other functional groups on the molecule to yield the final Ticagrelor API.

Synthetic Pathway Overview

Ticagrelor_Synthesis cluster_0 Key Intermediates cluster_1 Reaction Steps cluster_2 Products Intermediate_A Cyclopropyl(2,4-difluorophenyl)methanamine HCl Step_1 N-Alkylation (Nucleophilic Substitution) Intermediate_A->Step_1 Intermediate_B Protected Triazolopyrimidine Core (with leaving group) Intermediate_B->Step_1 Protected_Ticagrelor Protected Ticagrelor Intermediate Step_1->Protected_Ticagrelor Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., THF, ACN) Step_2 Deprotection Ticagrelor_API Ticagrelor (Final API) Step_2->Ticagrelor_API Acid (e.g., HCl) Protected_Ticagrelor->Step_2 caption Figure 1: Synthetic pathway to Ticagrelor.

Caption: High-level overview of the synthetic pathway to Ticagrelor.

Detailed Experimental Protocols

The following protocols are synthesized from published literature and patents, providing a framework for the use of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride in a laboratory setting. Researchers should adapt these procedures based on their specific starting materials and equipment.

Protocol 1: N-Alkylation for the Synthesis of a Protected Ticagrelor Intermediate

This protocol details the nucleophilic substitution reaction between the cyclopropylamine intermediate and a protected triazolopyrimidine core. The choice of base and solvent can be critical for reaction efficiency and impurity profile.

Rationale: The hydrochloride salt of the amine is neutralized in situ by a base (e.g., potassium carbonate, DIPEA) to liberate the free amine, which then acts as the nucleophile. Anhydrous conditions are often preferred to prevent side reactions. The reaction is monitored by a suitable chromatographic technique until the consumption of the starting material is observed.

Materials:

  • Protected triazolopyrimidine core with a suitable leaving group (e.g., chloro-derivative) (1.0 eq)

  • Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (1.1 - 1.5 eq)[5]

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[5][6]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM))[5][6]

  • Deionized water

  • Saturated brine solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected triazolopyrimidine core (1.0 eq) and the chosen anhydrous solvent.

  • Add Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (1.1 - 1.5 eq) and the base (e.g., K₂CO₃ or DIPEA, 2.0 - 3.0 eq) to the stirred solution.[5]

  • Stir the reaction mixture at room temperature or elevate the temperature as required (e.g., 20-25°C).[5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion (typically 16-24 hours).[5]

  • Upon completion, cool the reaction mixture to room temperature if heated.

  • Quench the reaction by adding deionized water.[5]

  • If the product is soluble in a water-immiscible organic solvent, perform a liquid-liquid extraction (e.g., with ethyl acetate).[5]

  • Wash the combined organic layers with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Ticagrelor intermediate.[5]

  • The crude product may be purified by recrystallization or column chromatography if necessary.[5]

Protocol 2: Acidic Deprotection to Yield Ticagrelor

This protocol describes the removal of protecting groups (often acetonides used to protect diols) under acidic conditions to yield the final API.

Rationale: Acid-labile protecting groups are cleaved by treatment with a strong acid like hydrochloric acid. The reaction progress is monitored to ensure complete deprotection without significant degradation of the product. A final workup and purification step yields the high-purity API.

Materials:

  • Protected Ticagrelor intermediate from Protocol 1 (1.0 eq)

  • Hydrochloric acid (e.g., 3M aqueous solution or concentrated HCl)[5][7]

  • Dichloromethane (DCM) or other suitable solvent[7]

  • Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the protected Ticagrelor intermediate in a suitable solvent such as DCM.[7]

  • Add aqueous hydrochloric acid to the solution.[5][7]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30°C) for several hours (e.g., 2-24 hours).[5][7]

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.[5]

  • Upon completion, carefully adjust the pH of the reaction mixture to basic (e.g., pH 9-11) with an aqueous NaOH or NaHCO₃ solution.[7]

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[7]

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Ticagrelor can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/n-heptane or methanol/water) to yield the final high-purity product.[7][8]

Analytical Quality Control

Ensuring the purity of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is crucial for the successful synthesis of the API and for controlling the impurity profile of the final drug product. A validated analytical method is essential for quality control.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is a robust and widely used technique for the analysis of pharmaceutical intermediates and APIs. It allows for the separation and quantification of the main component and any process-related impurities.

Illustrative HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical ratio could be 70:30 (v/v) buffer:acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Procedure:

  • Prepare a standard solution of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride of known concentration in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Prepare the sample solution by accurately weighing and dissolving the intermediate in the diluent.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • The purity is determined by comparing the peak area of the main component in the sample to the total area of all peaks, or by using the standard for quantification.

Conclusion

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a high-value intermediate whose effective use is critical in the synthesis of important cardiovascular drugs like Ticagrelor. The protocols and data presented in this guide are intended to provide researchers and process chemists with a solid foundation for their work. Adherence to sound experimental design, careful monitoring of reaction progress, and rigorous quality control of intermediates are essential for achieving high yields and purity in the final active pharmaceutical ingredient.

References

  • Patil, S. B., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports, 8(1), 1-10. Available from: [Link]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. Available from: [Link]

  • Ou, W., et al. (2013). An improvement to the preparation of prasugrel hydrochloride (I). Journal of Chemical Research, 37(6), 369-371. Available from: [Link]

  • Rao, S. V., et al. (2018). Synthesis of High Pure Ticagrelor, an Anti-Platelet Drug Substance and its Possible Process Related Impurities. Rasayan Journal of Chemistry, 11(3), 1088-1095. Available from: [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7789. Available from: [Link]

  • European Patent Office. (2020). Process for the preparation of ticagrelor (EP 3919497 A1). Available from: [Link]

  • Scribd. (n.d.). Ticagrelor Synthesis Procedure. Available from: [Link]

  • Google Patents. (2012). Method for preparing prasugrel intermediate cyclopropyl-2-fluorine benzyl ketone (CN102311325A).
  • PubChem. (n.d.). Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2014). Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone (CN103819322A).
  • PubChemLite. (n.d.). Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]

  • Google Patents. (2010). Novel crystalline forms of prasugrel hydrochloride (WO 2010/070677 A2).
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Analytical Method Development and Validation of Ticagrelor. Available from: [Link]

  • Google Patents. (2016). Intermediate of Ticagrelor and preparation method therefor, and... (US9359366B2).
  • NextSDS. (n.d.). cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride — Chemical Substance Information. Available from: [Link]

  • Scholars Research Library. (2015). Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. Available from: [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Available from: [Link]

  • Chinese Chemical Letters. (2014). A facile synthesis of N-gem-difluorocyclopropyl substituted N-heterocycles. Available from: [Link]

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts (EP2644590A1).
  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2008). Introduction of Functional Groups into Peptides via N-Alkylation. Available from: [Link]

  • European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1). Available from: [Link]

Sources

Application Note: HPLC Method Development and Validation for Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the HPLC method development of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, designed for analytical scientists and drug development professionals.

Analyte Profiling & Chromatographic Challenges

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 536695-22-4) is a highly polar, basic primary amine featuring a hydrophobic cyclopropyl group and a highly electronegative 2,4-difluorophenyl moiety.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound presents two distinct challenges:

  • Primary Amine Tailing: Basic amines readily undergo secondary ion-exchange interactions with unreacted, acidic surface silanols on traditional silica-based columns, leading to severe peak tailing and poor resolution.

  • Fluorinated Aromatic Retention: Standard C18 alkyl phases rely purely on dispersive (hydrophobic) interactions, which often fail to provide adequate retention or orthogonal selectivity for highly electronegative fluorinated aromatics.

Scientific Rationale for Method Parameters

Stationary Phase Selection: The PFP Advantage

Rather than defaulting to a standard C18 column, this method utilizes a Pentafluorophenyl (PFP) stationary phase. PFP columns provide a multimodal retention mechanism. The electronegativity of the fluorine atoms on the PFP ring imparts a partial negative charge on the outer edge of the ring system, enabling enhanced dipole-dipole, π−π , and charge-transfer interactions[1]. For a molecule containing a 2,4-difluorophenyl group, the PFP phase offers superior shape selectivity and stronger retention compared to purely hydrophobic alkyl phases.

Mobile Phase Optimization: Mitigating Amine Tailing

To suppress the secondary interactions that cause peak tailing, the mobile phase pH must be strictly controlled. We employ 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases. TFA serves a critical dual function:

  • pH Control: It lowers the mobile phase pH to ~2.0, ensuring the primary amine remains fully protonated (cationic) and the surface silanols remain largely neutral.

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine. This masks residual silanols and dramatically improves peak symmetry and column efficiency[2].

Diluent Causality & Void Volume Marking

The sample diluent is strictly matched to the initial mobile phase conditions (10% Acetonitrile). Injecting a sample in a diluent stronger than the mobile phase causes a "solvent effect," where the analyte travels down the column in the sample plug before partitioning, leading to split or broadened peaks. Expert Insight: Because the analyte is a hydrochloride salt, the dissociated chloride counter-ion will elute at the column dead volume ( t0​ ). This serves as a convenient, built-in marker for verifying the void time without needing a separate uracil injection.

Visualizations of Method Logic

Workflow A 1. Analyte Profiling (Primary Amine + Fluorinated Ring) B 2. Column Selection (PFP Phase for Orthogonal Selectivity) A->B C 3. Mobile Phase Optimization (0.1% TFA for Silanol Masking) B->C D 4. Gradient Tuning (Optimize k' and Resolution) C->D E 5. Method Validation (USP <1225> Compliance) D->E

Fig 1. Step-by-step rational workflow for HPLC method development.

Mechanism cluster_Column Stationary Phase Analyte Cyclopropyl(2,4-difluorophenyl) methanamine PFP PFP Ligand Analyte->PFP π-π & Dipole Interactions Silanol Residual Silanols (Masked by TFA) Analyte->Silanol Suppressed Ion-Exchange

Fig 2. Multimodal retention mechanism on a PFP stationary phase.

Experimental Protocols

Chromatographic Conditions

Table 1: Instrument and Method Parameters

ParameterSpecificationRationale
Column Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µmHigh efficiency solid-core PFP for π−π interactions.
Mobile Phase A 0.1% TFA in HPLC-grade WaterControls pH; provides ion-pairing for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent; maintains constant TFA baseline.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention.
Detection (UV) 215 nm (Reference 360 nm)Captures the primary π→π∗ transition of the aromatic ring.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic hold to focus analyte band
8.04060Linear ramp for elution
10.01090Column wash
12.01090Column wash
12.19010Re-equilibration
15.09010End of run
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of Type 1 ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly.

Step 2: Diluent Preparation

  • Combine 900 mL of Type 1 ultrapure water and 100 mL of Acetonitrile (90:10 v/v). Mix well.

Step 3: Standard Preparation (Nominal Concentration: 0.5 mg/mL)

  • Accurately weigh 25.0 mg of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent. Sonicate for 5 minutes until completely dissolved (the HCl salt ensures rapid dissolution).

  • Allow the solution to equilibrate to room temperature, then dilute to volume with Diluent. Mix by inversion.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Self-Validating System: USP <1225> Framework

To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be passed prior to sample analysis. Method validation is structured according to USP General Chapter <1225> Validation of Compendial Procedures for Category I assays (Quantitation of active ingredients)[3].

System Suitability Test (SST) Criteria

Inject the 0.5 mg/mL standard solution six times consecutively. The system is only deemed suitable for analysis if the following criteria are met:

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaCausality / Indication
Retention Time (RT) RSD 1.0%Verifies pump delivery and gradient reproducibility.
Peak Area RSD 2.0%Verifies autosampler precision and injector linearity.
Tailing Factor ( Tf​ ) 1.5Confirms successful silanol masking by TFA.
Theoretical Plates ( N ) 5,000Ensures column bed integrity and efficiency.
USP <1225> Validation Execution Plan

Table 4: Validation Parameters and Methodologies

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Diluent blank. Inject standard spiked with known synthetic impurities.No interfering peaks at the RT of the main analyte. Resolution ( Rs​ ) 2.0.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal concentration (0.25 to 0.75 mg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into a placebo matrix at 80%, 100%, and 120% levels in triplicate (n=9 total).Mean recovery between 98.0% and 102.0% for all levels.
Precision (Repeatability) Prepare 6 independent sample preparations at 100% nominal concentration.RSD of the calculated assay values 2.0%.
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase B ratio ( ± 2%).SST criteria must still be met under all varied conditions.

References

  • Title: USP <1225> Method Validation - BA Sciences Source: basciences.com URL: [Link][3]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: chromatographyonline.com URL: [Link][1]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: hplc.eu URL: [Link][2]

Sources

Advanced Application Note: The Role of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride in the Synthesis of CK1α Kinase Inhibitors and Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted protein degraders (TPDs), particularly molecular glues, has fundamentally shifted the paradigm of kinase inhibition in oncology. Casein kinase 1 alpha (CK1α) is a ubiquitously expressed serine/threonine kinase that acts as a critical node in the Wnt/β-catenin and p53 signaling pathways[1]. While traditional ATP-competitive kinase inhibitors often suffer from off-target toxicities, repurposing the Cereblon (CRBN) E3 ligase complex to selectively degrade CK1α offers a highly specific therapeutic modality.

Inhibition or degradation of CK1α has demonstrated profound, p53-dependent therapeutic efficacy in hematological malignancies such as acute myeloid leukemia (AML)[2]. In the medicinal chemistry campaigns optimizing lenalidomide analogs for CK1α degradation, Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride has emerged as a privileged chiral building block[1]. This application note details the mechanistic rationale, structural causality, and validated synthetic protocols for incorporating this specific amine into next-generation isoindolinone-based kinase degraders.

Mechanistic Rationale: The Role of the Amine Moiety

The selection of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for ternary complex formation (CRBN-Degrader-CK1α).

  • Conformational Restriction: The cyclopropyl ring restricts the dihedral angle of the adjacent methanamine. This locks the molecule into a rigid, bioactive conformation that minimizes the entropic penalty upon binding, optimally occupying the interface between CRBN and the CK1α neosubstrate.

  • Metabolic Stability & Lipophilicity: The 2,4-difluoro substitution on the phenyl ring serves a dual purpose. Fluorine atoms increase the lipophilicity of the molecule, enhancing cellular permeability. Furthermore, they sterically and electronically block cytochrome P450-mediated oxidation at the ortho and para positions, significantly extending the in vivo half-life of the resulting degrader.

  • Salt Form Utility: Utilizing the hydrochloride salt ensures the chemical stability of the primary amine during long-term storage, preventing atmospheric oxidation and spontaneous dimerization, which are common issues with free benzylic amines.

Pathway Visualization

CK1a_Pathway Degrader Isoindolinone-Amine Degrader CRBN CRBN E3 Ligase Degrader->CRBN Recruits CK1a Casein Kinase 1α (CK1α) CRBN->CK1a Binds Neosubstrate Ub Poly-Ubiquitination CK1a->Ub Induces Wnt Wnt/β-catenin Pathway CK1a->Wnt Phosphorylates β-catenin (Promotes Degradation) p53 p53 Tumor Suppressor CK1a->p53 Modulates MDM2 (Reduces p53) Proteasome Proteasomal Degradation Ub->Proteasome Targets to Proteasome->Wnt Restores β-catenin Proteasome->p53 Stabilizes p53

Fig 1. Mechanism of action for CK1α molecular glue degraders modulating Wnt and p53 pathways.

Experimental Protocols: Synthesis of CK1α Degraders

The synthesis involves an amide coupling between the carboxylic acid of a 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline core and the primary amine of Cyclopropyl(2,4-difluorophenyl)methanamine[1].

Synthetic Workflow

Synthetic_Workflow A Cyclopropyl(2,4-difluorophenyl) methanamine HCl C Amide Coupling (T3P, Et3N, DCM) A->C B Isoindolinone-5-carboxylic Acid Core B->C D Crude Degrader Mixture C->D >95% Conversion E Chiral Prep-HPLC Resolution D->E Aqueous Workup F Enantiopure CK1α Degrader E->F >99% ee

Fig 2. Synthetic workflow for isoindolinone-based CK1α degraders using T3P-mediated coupling.

Protocol 1: T3P-Mediated Amide Coupling

Objective: Conjugate Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride to the isoindolinone core while preserving the stereochemical integrity of the amine.

Reagents:

  • Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (1.2 eq)

  • 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid (1.0 eq)

  • Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend the isoindolinone carboxylic acid (1.0 eq) and Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen atmosphere[1].

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add Et₃N (3.0 eq) dropwise.

    • Causality: The excess tertiary amine base is critical to neutralize the hydrochloride salt, generating the nucleophilic free base in situ. It also acts as a proton scavenger during the coupling cycle, preventing the reaction from stalling.

  • Activation: Add T3P (1.5 eq) dropwise to the cooled mixture.

    • Causality: T3P activates the carboxylic acid by forming a highly reactive mixed anhydride. It is specifically chosen over HATU or EDC/HOBt because it minimizes epimerization at the chiral center of the amine and prevents the formation of difficult-to-remove urea byproducts.

  • Reaction: Remove the ice bath, allow the mixture to warm to 20°C, and stir for 16 hours under N₂[1].

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: T3P byproducts are highly water-soluble. This allows the crude product to be isolated with high purity via simple aqueous extraction, bypassing the immediate need for silica gel chromatography.

Protocol 2: Chiral Resolution via Prep-HPLC

Objective: Isolate the active enantiomer of the synthesized degrader from the racemic mixture.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude racemate in a compatible injection solvent (e.g., a 1:1 mixture of MeOH/DCM) to achieve a concentration of 20-50 mg/mL.

  • Chromatography: Inject the solution onto a Chiralpak IC preparative column (or equivalent stationary phase). Elute using an isocratic mobile phase (e.g., Hexane/EtOH/Diethylamine = 70:30:0.1).

  • Detection: Monitor UV absorbance at 254 nm. Collect the separated enantiomeric fractions based on peak elution.

  • Isolation: Concentrate the desired fraction under reduced pressure and lyophilize to yield the enantiopure CK1α degrader (>99% ee).

Quantitative Data: Reagent Optimization

The choice of coupling reagent directly impacts the yield and stereochemical purity of the final kinase degrader. Table 1 summarizes the comparative metrics for coupling sterically hindered, halogenated benzylamines to isoindolinone cores.

Table 1: Optimization of Coupling Conditions for Isoindolinone-Amine Conjugation

Coupling ReagentBaseSolventYield (%)Epimerization (%)Workup Complexity
T3P (50% EtOAc) Et₃N DCM 85 - 92 < 1.0 Low (Aqueous)
HATUDIPEADMF78 - 844.5 - 6.0High (Chromatography)
EDC·HCl / HOBtEt₃NDCM65 - 702.0 - 3.5Medium

Note: T3P demonstrates superior performance in maintaining the chiral integrity of the cyclopropyl-substituted amine while maximizing yield.

References

  • Title: WO2022257897A1 - Isoindolinone compounds, and uses thereof.
  • Title: Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia.

Sources

Catalytic reduction methods for Cyclopropyl(2,4-difluorophenyl)methanamine preparation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Reduction Methods for the Preparation of Cyclopropyl(2,4-difluorophenyl)methanamine

Introduction: The Significance of a Chiral Amine

Cyclopropyl(2,4-difluorophenyl)methanamine is a chiral primary amine that serves as a critical structural motif and key intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2] The unique combination of a rigid cyclopropyl group and an electronically modified difluorophenyl ring imparts specific conformational constraints and metabolic stability, making it a desirable building block in drug discovery. The stereochemistry of the amine is often crucial for biological activity, necessitating synthetic methods that provide high enantiomeric purity.

Catalytic asymmetric reduction represents the most efficient and scalable approach to produce this chiral amine.[3][4] These methods, which include direct reductive amination and the hydrogenation of imines, leverage chiral transition-metal catalysts to transform the prochiral ketone, (2,4-difluorophenyl)(cyclopropyl)methanone, into the desired enantiomerically enriched amine with high atom economy. This guide provides an in-depth overview of the prevailing catalytic reduction strategies, detailed experimental protocols, and a comparative analysis to aid researchers in selecting and implementing the optimal synthetic route.

Core Synthetic Strategies: From Ketone to Chiral Amine

The primary precursor for the synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine is the corresponding ketone, (2,4-difluorophenyl)(cyclopropyl)methanone. The conversion of this ketone to the target amine can be accomplished via several catalytic pathways, primarily categorized as Direct Asymmetric Reductive Amination (DARA) and Asymmetric Hydrogenation (AH) of a pre-formed or in-situ generated imine. A related strategy, Asymmetric Transfer Hydrogenation (ATH), offers an alternative that avoids the use of high-pressure hydrogen gas.

G ketone (2,4-Difluorophenyl)(cyclopropyl)methanone imine Imine Intermediate ketone->imine amine Cyclopropyl(2,4-difluorophenyl)methanamine ketone->amine Direct Asymmetric Reductive Amination (DARA) / ATH (+ NH₃ source, H₂ or H-donor) imine->amine Asymmetric Hydrogenation (AH)

Caption: Primary synthetic routes from the ketone precursor.

Direct Asymmetric Reductive Amination (DARA)

DARA is arguably the most elegant and efficient one-pot method for converting ketones directly into chiral amines.[5] This approach combines the ketone, an amine source (such as ammonia), a hydrogen source, and a chiral catalyst in a single reaction vessel, thereby avoiding the isolation of the potentially unstable imine intermediate.[3]

Mechanism and Causality: The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and ammonia. This intermediate is then rapidly and enantioselectively reduced by the chiral catalyst, which has been activated by the hydrogen source. The success of DARA relies on the careful orchestration of several factors:

  • Catalyst System: Iridium and Ruthenium complexes are the most effective.[1][2][5] Chiral phosphine ligands, such as BINAP derivatives or phosphoramidites, coordinate to the metal center, creating a chiral environment that directs the hydride transfer to one face of the imine.[5][6][7]

  • Amine Source: Gaseous ammonia or ammonium salts (e.g., NH₄I, NH₄OAc) are commonly used. The choice of the counter-ion can be critical, as it can influence both catalyst activity and the equilibrium of imine formation.[2]

  • Additives: The presence of an acid, either as a co-catalyst or from an ammonium salt, is often necessary to catalyze the formation of the imine by protonating the ketone's carbonyl oxygen.[7][8] Molecular sieves may also be added to remove the water generated during imine formation, driving the equilibrium forward.[7]

Asymmetric Hydrogenation (AH) of Imines

This two-stage approach involves the formation of the imine, which is then subsequently reduced in an asymmetric fashion. While it can be performed in two separate steps, it is often conducted as a "one-pot, two-step" sequence where the imine is generated in situ before hydrogenation conditions are applied.

Catalyst Systems: The catalysts employed are similar to those in DARA, with chiral cationic Ruthenium and Iridium complexes being highly effective for the reduction of a wide range of imines.[9][10][11] The choice of ligand is paramount for achieving high enantioselectivity. For instance, Ru-MsDPEN complexes have demonstrated excellent performance in the asymmetric hydrogenation of cyclic N-alkyl imines, achieving up to 98% ee.[10]

Causality of Experimental Choices: The key difference from DARA is the temporal separation of imine formation and reduction. This can be advantageous when imine formation is slow or requires conditions that are incompatible with the hydrogenation catalyst. However, it is generally less atom-economical than DARA if the imine needs to be isolated.

Asymmetric Transfer Hydrogenation (ATH)

ATH serves as a practical alternative to methods requiring high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[12] In this process, a hydrogen donor molecule transfers hydrogen to the substrate via the metal catalyst.

Mechanism and Reagents:

  • Hydrogen Donors: Common hydrogen donors include formic acid/triethylamine mixtures, isopropanol, and Hantzsch esters.[12] The choice of donor can impact reaction rates and selectivity.

  • Catalysts: Noyori-type Ruthenium(II) complexes, particularly those with N-tosylated diamine ligands like TsDPEN, are the archetypal catalysts for ATH of ketones and imines.[13] These catalysts facilitate a concerted hydrogen transfer mechanism.

  • Advantages: The primary benefit is operational simplicity and safety, as it avoids the handling of flammable H₂ gas under pressure. This makes ATH highly suitable for both small-scale screening and larger-scale synthesis where specialized high-pressure reactors are unavailable.

G cluster_0 Catalytic Cycle M_H [M-H]⁻ M_H_Imine [M-H(Imine)]⁻ M_H->M_H_Imine Coordination M_Amine [M(Amine)] M_H_Imine->M_Amine Hydride Transfer (Enantioselective Step) M [M] M_Amine->M Product Release Amine Chiral Amine M_Amine->Amine M->M_H Activation Imine Imine Imine->M_H_Imine H_Source H₂ or H-Donor

Caption: Simplified catalytic cycle for asymmetric reduction of an imine.

Comparative Data of Catalytic Methods

The selection of a specific method depends on factors such as available equipment, desired scale, cost of catalyst, and required enantiopurity.

MethodCatalyst System (Metal/Ligand)Hydrogen SourceTypical YieldTypical eeAdvantagesDisadvantages
DARA Ir-Phosphoramidite[5][6], Ru-Diphosphine/Diamine[2][11]H₂ (gas)>90%>95%One-pot, high atom economy, avoids imine isolation.[3]Requires high-pressure reactor; optimization can be complex.
AH Ru-MsDPEN[10], Ir-Diphosphine[9]H₂ (gas)>95%>98%Highly efficient for pre-formed imines, very high ee possible.May require imine synthesis/isolation; less atom-economical.
ATH Ru-TsDPEN[12][13]Formic Acid or Isopropanol85-95%>95%No high-pressure H₂ needed, operationally simple.[12]May require stoichiometric base; hydrogen donor is also a solvent.

Experimental Protocols

The following protocols are representative procedures based on established methodologies in the literature and are intended for trained chemists.

Protocol 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

This protocol is adapted from methodologies for the direct reductive amination of aromatic ketones.[5][14]

Materials and Reagents:

  • (2,4-Difluorophenyl)(cyclopropyl)methanone

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Phosphoramidite Ligand (e.g., a derivative of MONOPHOS)

  • Ammonium Iodide (NH₄I)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave with a magnetic stir bar

  • Schlenk line and standard glassware for inert atmosphere techniques

  • Syringes and cannulas

Procedure:

  • Catalyst Preparation: In a glovebox, to a clean, dry Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol, 0.1 mol%) and the chiral phosphoramidite ligand (0.011 mmol, 0.22 mol%). Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a glass liner for the autoclave, add (2,4-Difluorophenyl)(cyclopropyl)methanone (5.0 mmol, 1.0 equiv.) and ammonium iodide (7.5 mmol, 1.5 equiv.).

  • Reaction Execution: Transfer the pre-formed catalyst solution to the glass liner via cannula. Add an additional 15 mL of toluene and 5 mL of methanol.

  • Seal the glass liner inside the autoclave. Purge the autoclave three times with N₂ gas, followed by three purges with H₂ gas.

  • Pressurize the autoclave to 50 atm with H₂ gas.

  • Heat the reaction to 60 °C and stir vigorously for 24 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and re-purging) and analyzing via GC-MS or TLC.

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Cyclopropyl(2,4-difluorophenyl)methanamine.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol is based on the well-established Noyori-type transfer hydrogenation.[12][13]

Materials and Reagents:

  • (2,4-Difluorophenyl)(cyclopropyl)methanone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Ammonium formate (HCOONH₄)

  • Isopropanol (IPA)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (N₂ or Argon balloon)

Procedure:

  • Catalyst Formation: In a round-bottom flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol, 0.2 mol%) and (S,S)-TsDPEN (0.022 mmol, 0.44 mol%) in 10 mL of isopropanol. Stir at room temperature for 20 minutes.

  • Reaction Setup: To the catalyst solution, add (2,4-Difluorophenyl)(cyclopropyl)methanone (5.0 mmol, 1.0 equiv.) and ammonium formate (15.0 mmol, 3.0 equiv.).

  • Alternatively, a 5:2 azeotropic mixture of formic acid and triethylamine can be used as the hydrogen source. In this case, add the ketone and the HCOOH/NEt₃ mixture (5.0 mL) to the pre-formed catalyst.

  • Reaction Execution: Heat the reaction mixture to 40 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Add 30 mL of water and basify the mixture to pH > 10 with 2M NaOH.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the target amine.

  • Characterization: Confirm the structure and determine the enantiomeric excess as described in Protocol 1.

Conclusion and Outlook

The catalytic asymmetric reduction of (2,4-difluorophenyl)(cyclopropyl)methanone provides a powerful and flexible platform for the synthesis of the enantiomerically pure Cyclopropyl(2,4-difluorophenyl)methanamine. Direct Asymmetric Reductive Amination (DARA) offers the most concise route, while Asymmetric Transfer Hydrogenation (ATH) provides operational simplicity. The choice between these state-of-the-art methods will be guided by the specific requirements of the research or development program, including scale, equipment availability, and cost considerations. Continued advancements in catalyst design, particularly the development of more active and robust catalysts based on earth-abundant metals, will further enhance the efficiency and sustainability of these vital transformations.

References

  • Wu, Z., Wang, W., Gao, G., Huang, H., Zhao, Y., Zhou, L., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. Available at: [Link]

  • Handford, M. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Advances.
  • Huang, H., Zhao, Y., Yang, Y., Zhou, L., & Chang, M. (2017). Iridium-Catalyzed Asymmetric Reductive Amination of Aliphatic Ketones. Organic Letters.
  • Thieme. (2013). Iridium-Catalyzed Asymmetric Direct Reductive Amination. Synfacts.
  • Chang, M., et al. (n.d.). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Angewandte Chemie.
  • Zhang, Z., et al. (2021). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Chemical Communications. Available at: [Link]

  • García, J. J., et al. (2003). Transfer Hydrogenation of Imines Catalyzed by a Nickel(0)/NHC Complex. Organometallics. Available at: [Link]

  • Ramón, D. J., & Yus, M. (2012). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. Molecules. Available at: [Link]

  • Oestreich, M. (2016). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kaptein, B. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Thesis.
  • Jessop, P. G., et al. (2004). CO2-Protected Amine Formation from Nitrile and Imine Hydrogenation in Gas-Expanded Liquids. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Zhang, X., & Chen, Y. (2004). Asymmetric reductive amination of ketones. Google Patents.
  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. Available at: [Link]

  • Li, Y., et al. (2020). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • He, Y.-M., et al. (2011). Highly Effective Asymmetric Hydrogenation of Cyclic N-Alkyl Imines with Chiral Cationic Ru-MsDPEN Catalysts. Organic Letters. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development. Available at: [Link]

  • Bähn, S., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society. Available at: [Link]

  • Yamani, K., et al. (2020). Asymmetric transfer hydrogenation of gem-difluoro-cyclopropenyl esters. Access to enantio-enriched gem-difluorocyclopropanes. Angewandte Chemie. Available at: [Link]

Sources

In vivo dosing protocols for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Pre-Clinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride and Its Derivatives

Introduction & Scientific Rationale

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 1354950-07-4) is a highly specialized chemical building block utilized in the synthesis of advanced therapeutics. Most notably, it serves as a critical structural motif in the development of isoindolinone-based molecular glue degraders targeting Casein kinase 1 alpha (CK1α) for hematological malignancies and solid tumors [1].

When profiling this compound—either as an unconjugated fragment to establish baseline pharmacokinetic (PK) parameters or as the active moiety within a synthesized degrader—rigorous in vivo protocols are required. The difluorophenyl group provides metabolic stability against CYP450-mediated aromatic oxidation, while the cyclopropyl ring restricts conformational flexibility to enhance target binding. However, these lipophilic features heavily influence the compound’s volume of distribution (Vd) and blood-brain barrier (BBB) penetrance, necessitating precise formulation and sampling strategies to ensure self-validating and reproducible data.

Physicochemical Properties & Formulation Strategy

The formulation of preclinical candidates must bridge the gap between the compound's inherent solubility and the physiological requirements of the dosing route. While the hydrochloride salt form provides initial aqueous solubility, the lipophilic core can precipitate in the bloodstream or aggregate in the gastrointestinal tract if not properly formulated [2].

Table 1: Physicochemical Profile & Formulation Matrix

ParameterValue / StrategyCausality & Pharmacological Impact
Molecular Weight 219.66 g/mol Small molecular size facilitates rapid absorption and potential BBB crossing.
Salt Form Hydrochloride (HCl)Enhances dissolution rate in gastric fluids compared to the free base [3].
Intravenous (IV) Vehicle 10% Solutol HS 15, 10% Ethanol, 80% SalineCo-solvents (Ethanol) and surfactants (Solutol) prevent in vivo precipitation upon injection into the aqueous systemic circulation [2].
Per Os (PO) Vehicle 0.5% Carboxymethyl cellulose sodium (CMC-Na)The polymer increases vehicle viscosity, maintaining a homogenous suspension to ensure accurate, reproducible oral dosing [2].

In Vivo Pharmacokinetic (PK) Dosing Protocol (Murine Model)

To accurately determine the clearance, half-life, and bioavailability of the compound, a serial blood sampling strategy combined with terminal tissue harvest is employed.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV cohorts do not require fasting.

  • Dose Preparation:

    • IV Formulation: Dissolve the compound in Ethanol, add Solutol HS 15, vortex until clear, and slowly add physiological saline. Final concentration: 1 mg/mL.

    • PO Formulation: Disperse the compound in 0.5% CMC-Na using a probe sonicator in an ice bath to achieve a uniform fine suspension. Final concentration: 5 mg/mL.

  • Administration:

    • Administer the IV dose via the lateral tail vein at 2 mg/kg (Dose volume: 2 mL/kg).

    • Administer the PO dose via oral gavage at 10 mg/kg (Dose volume: 2 mL/kg).

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Tissue Harvest (Brain Penetrance): At the 2-hour and 8-hour marks, euthanize a subset of mice via CO2 asphyxiation. Perfuse with ice-cold saline to remove residual blood, then harvest the brain. Homogenize brain tissue in 3 volumes of PBS (w/v) for LC-MS/MS analysis to calculate the Brain-to-Plasma (B/P) ratio.

PK_Workflow Acclimatization Animal Acclimatization (C57BL/6 Mice) Formulation Dose Formulation (IV: Solutol/EtOH/Saline) (PO: 0.5% CMC-Na) Acclimatization->Formulation Dosing Administration (IV or PO) Formulation->Dosing Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Tissue Tissue Harvest (Brain, Liver) Dosing->Tissue Analysis LC-MS/MS Quantification Sampling->Analysis Tissue->Analysis PK_Calc PK Parameter Calculation (NCA) Analysis->PK_Calc

Figure 1: Preclinical in vivo pharmacokinetic workflow and sampling strategy.

Pharmacodynamic (PD) Evaluation: Molecular Glue Degradation

When Cyclopropyl(2,4-difluorophenyl)methanamine is integrated into an isoindolinone scaffold to create a CK1α molecular glue, PD evaluation shifts from mere receptor occupancy to quantifying target degradation [1].

Step-by-Step PD Methodology:

  • Dosing & Sampling: Administer the synthesized degrader PO. At T=4h and T=12h, harvest peripheral blood mononuclear cells (PBMCs) and tumor xenograft tissue.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify CK1α levels using Capillary Electrophoresis (e.g., Simple Western/WES) normalized against a housekeeping protein (e.g., GAPDH or Vinculin).

  • Causality of Degradation: The compound does not inhibit the kinase; rather, it acts as a molecular bridge. It repurposes the CUL4/DDB1/CRBN/RBX1 E3 ligase complex, inducing proximity between CRBN and the CK1α neosubstrate, leading to poly-ubiquitination and subsequent proteasomal degradation [1].

MOA Compound Synthesized Derivative (Isoindolinone-based) Ternary Ternary Complex Formation Compound->Ternary Binds CRBN Target Target Protein (CK1α Neosubstrate) Target->Ternary Recruited Ligase E3 Ubiquitin Ligase (CRBN Complex) Ligase->Ternary Recruited Ubiquitination Poly-ubiquitination (K48 Linkage) Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets for

Figure 2: Mechanism of action for target degradation via ternary complex formation.

Data Analysis & Quantitative Metrics

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive key PK parameters. The presence of the halogenated phenyl ring typically results in moderate-to-high volume of distribution and extended half-lives compared to non-fluorinated analogs.

Table 2: Expected PK Parameters & Interpretation

PK ParameterDefinitionInterpretation for this Scaffold
Cmax Maximum plasma concentrationIndicates the peak exposure; critical for establishing the therapeutic window without triggering acute toxicity.
T1/2 (h) Terminal elimination half-lifeThe difluorophenyl moiety generally protects against rapid hepatic metabolism, extending T1/2.
Vd (L/kg) Volume of distributionHigh lipophilicity of the cyclopropyl group typically drives a high Vd (>1 L/kg), indicating extensive tissue distribution.
F (%) Oral BioavailabilityCalculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . Values >30% are considered viable for oral drug development.

References

  • Title: WO2022257897A1 - Isoindolinone compounds, and uses thereof Source: Google Patents URL
  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Application Note: Reagents and Protocols for the Functionalization of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Significance

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a highly versatile, stereochemically rich primary amine building block. In modern drug discovery, the incorporation of the 2,4-difluorophenyl moiety provides exceptional metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously increasing lipophilicity. The adjacent cyclopropyl group restricts the conformational flexibility of the benzylic amine, locking the pharmacophore into a favorable vector for target engagement.

This specific scaffold has gained significant traction in the synthesis of advanced kinase inhibitors and targeted protein degraders (molecular glues), such as those targeting Casein kinase 1 alpha (CK1α) for the treatment of proliferative disorders[1]. Because the building block is supplied as a hydrochloride salt, downstream functionalization requires specific stoichiometric and mechanistic considerations to ensure high yields and minimal epimerization at the chiral center.

Physicochemical Properties

To establish a baseline for reaction calculations and analytical tracking, the core properties of the building block are summarized below.

PropertyValue / Description
Chemical Name Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
CAS Number 1354950-07-4 (HCl salt) / 536695-22-4 (Free base)
Molecular Formula C₁₀H₁₁F₂N • HCl
Molecular Weight 183.20 g/mol (Free base) + 36.46 g/mol (HCl) = 219.66 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in DMSO, Methanol, Water; poorly soluble in non-polar organics
Nucleophilicity High (upon neutralization of the HCl salt)

Strategic Functionalization Pathways

The functionalization of this building block predominantly branches into three strategic pathways: Amide Bond Formation, Reductive Amination, and Nucleophilic Aromatic Substitution (SNAr).

Functionalization Core Cyclopropyl(2,4-difluorophenyl) methanamine HCl Amide Amide Formation (T3P, DIPEA, DCM) Core->Amide Carboxylic Acids RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm Aldehydes/Ketones SNAr SNAr / Cross-Coupling (Ar-X, Base, Heat) Core->SNAr Aryl Halides ProdAmide Amide Derivatives (e.g., Kinase Inhibitors) Amide->ProdAmide ProdRedAm Secondary/Tertiary Amines (Targeted Degraders) RedAm->ProdRedAm ProdSNAr N-Aryl Derivatives (Pharmacophore Scaffolds) SNAr->ProdSNAr

Figure 1: Strategic functionalization pathways for Cyclopropyl(2,4-difluorophenyl)methanamine HCl.

Experimental Protocols & Mechanistic Insights

The following protocols are engineered to account for the hydrochloride salt form of the starting material.

Quantitative Reaction Parameters Summary
ProtocolReagentsBase (Equiv.)Temp (°C)Time (h)Primary Workup
Amide Formation Carboxylic Acid (1.0 eq), T3P (1.5 eq)DIPEA (3.0 - 4.0 eq)0 to 2012 - 16Aqueous wash (Water/NaHCO₃)
Reductive Amination Aldehyde/Ketone (1.1 eq), STAB (1.5 eq)DIPEA (1.0 eq)204 - 12Aqueous quench (NaHCO₃)
SNAr Aryl Halide (1.0 eq)K₂CO₃ (3.0 eq)80 - 1202 - 4Liquid-liquid extraction
Protocol A: Amide Bond Formation via T3P

Causality & Insight: When coupling chiral, sterically hindered amines, traditional uronium reagents (like HATU) can lead to epimerization at the benzylic center. Propylphosphonic anhydride (T3P) is specifically chosen because it drastically reduces epimerization rates[2]. Furthermore, because the starting material is an HCl salt, strict stoichiometric control of the base is required. A minimum of 3 to 4 equivalents of a tertiary amine (e.g., DIPEA or Triethylamine) must be used: one equivalent to neutralize the amine hydrochloride, one to deprotonate the carboxylic acid, and the remainder to drive the catalytic cycle and neutralize the phosphonic acid byproducts[1].

Step-by-Step Methodology:

  • Preparation: Suspend Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (1.0 eq) and the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and neutralization of the HCl salt.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes to control the exotherm.

  • Propagation: Remove the ice bath, purge with N₂, and allow the reaction to stir at 20 °C for 16 hours[1].

  • Workup: Dilute the mixture with DCM. Wash sequentially with water (2x) and saturated aqueous NaHCO₃ (1x). The T3P byproducts are highly water-soluble and partition cleanly into the aqueous layer[2]. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Direct Reductive Amination via STAB

Causality & Insight: Direct reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier method for alkylating this primary amine. STAB is uniquely suited for this transformation because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride core, making it kinetically selective for the transiently formed imine over the parent carbonyl compound[3]. Because the starting material is an HCl salt, exactly one equivalent of a non-nucleophilic base must be added to liberate the free amine and facilitate imine condensation before the hydride source is introduced.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine hydrochloride (1.0 eq) and the target aldehyde/ketone (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Neutralization: Add exactly 1.0 eq of DIPEA to liberate the free amine. Stir at room temperature for 1-2 hours to allow the imine/iminium intermediate to form.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

  • Propagation: Stir at room temperature for 4 to 12 hours under an inert atmosphere[3].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality & Insight: The primary amine, once free-based, is a potent nucleophile. However, the steric bulk of the adjacent cyclopropyl group can hinder attack on less reactive electrophiles. Therefore, SNAr reactions with this building block require electron-deficient aryl halides (e.g., ortho/para-fluoronitrobenzenes or chloropyrimidines) and elevated temperatures.

Step-by-Step Methodology:

  • Mixture: Combine the amine hydrochloride (1.0 eq), the aryl halide (1.0 eq), and finely powdered anhydrous K₂CO₃ (3.0 eq) in a polar aprotic solvent such as DMF or NMP.

  • Heating: Heat the mixture to 80–100 °C (or utilize microwave irradiation at 120 °C) for 2 to 4 hours.

  • Workup: Cool to room temperature, dilute heavily with water to dissolve the inorganic salts, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the experimental outcomes, the following self-validating analytical checks should be integrated into the workflow:

  • TLC Monitoring (Ninhydrin Stain): The starting primary amine will stain a deep, characteristic purple with Ninhydrin upon heating. Successful conversion to an amide (Protocol A) will result in a Ninhydrin-negative product spot. Conversion to a secondary amine (Protocol B) will yield a spot that stains with a noticeably different hue or intensity.

  • LC-MS Tracking: The 2,4-difluorophenyl group provides a highly distinct isotopic and fragmentation pattern. Look for the [M+H]⁺ peak corresponding to the exact mass of the coupled product.

  • ¹H NMR Diagnostic Shifts: The methine proton (the CH attached to the amine, cyclopropyl, and difluorophenyl groups) is a critical diagnostic handle. In the free amine, this proton is relatively shielded (typically ~3.5 ppm). Upon conversion to an amide, the electron-withdrawing nature of the carbonyl group will cause this proton to shift significantly downfield (typically >4.5 ppm).

References

  • Source: google.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: acs.

Sources

Troubleshooting & Optimization

Technical Support Center: Solvation Strategies for Cyclopropyl(2,4-difluorophenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of compound solvation. A classic problematic archetype in drug discovery and organic synthesis is the primary amine hydrochloride salt featuring a highly lipophilic tail—specifically, Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride .

This guide bypasses generic advice to provide a mechanistic understanding and self-validating protocols for overcoming its stubborn insolubility in Dimethyl sulfoxide (DMSO).

The Causality of Insolubility: A Mechanistic Perspective

To solve a solubility issue, we must first understand the molecular environment. Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride consists of a highly polar, ionic headgroup ( −NH3+​Cl− ) and a moderately hydrophobic tail (the cyclopropyl and difluorophenyl rings).

Why does it fail to dissolve in pure DMSO? DMSO is a highly polar aprotic solvent. While it is an excellent hydrogen-bond acceptor, it completely lacks hydrogen-bond donating capabilities. Consequently, DMSO struggles to solvate the tightly bound chloride anion within the crystal lattice of the amine salt. The lipophilic tail further reduces the favorable solvation energy in this highly polar medium, often resulting in cloudy suspensions, incomplete dissolution, or viscous gelation 1.

Furthermore, because amine hydrochlorides have such low solubility in pure DMSO, minor impurities often dissolve preferentially. This can severely complicate downstream assays and make clean NMR spectral data difficult to obtain 2. To overcome this, we must manipulate either the physical energy of the system or the chemical state of the compound. By calculating the pHmax—the pH threshold above which the salt converts to its free base form—we can neutralize the ionic lattice, dramatically improving lipophilicity and enabling complete dissolution 3.

Physicochemical Data at a Glance

Understanding the stark contrast between the salt and free base forms dictates our troubleshooting approach.

Property / ConditionCyclopropyl(2,4-difluorophenyl)methanamine HClCyclopropyl(2,4-difluorophenyl)methanamine (Free Base)
Molecular State Ionic (Salt)Neutral (Free Amine)
DMSO Solubility (25°C) < 5 mM (Prone to gelation)> 50 mM (Highly soluble)
Aqueous Solubility High (> 10 mg/mL)Low (< 0.1 mg/mL)
Lattice Energy High (Strong ionic bonds)Low (Van der Waals / Dipole-Dipole)
pH Dependency Stable at pH < 3.0Dominant at pH > 7.0

Decision Matrix Visualization

Follow this logical workflow to determine the optimal solubilization strategy based on your downstream assay requirements.

DMSOSolubility A Cyclopropyl(2,4-difluorophenyl) methanamine HCl Insoluble in DMSO B Assess Assay Tolerance Can the assay tolerate mild base? A->B C Physical Solubilization (Heat to 40°C + Sonication) B->C No base allowed D In Situ Free-Basing (Add 1.1 eq DIPEA/TEA) B->D Base tolerated E Ex Situ Free-Basing (Liquid-Liquid Extraction) B->E High purity required C->D Fails to dissolve F Optically Clear Solution (Ready for Assay) C->F Solubilized D->F Solubilized E->F Solubilized

Workflow for resolving amine hydrochloride solubility issues in DMSO via physical and chemical methods.

Frequently Asked Questions (Troubleshooting)

Q: Why does my sample form a viscous gel instead of a clear solution in DMSO? A: Amine hydrochlorides are highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the compound may partially hydrate. The competition between the strong ionic lattice of the salt and the polar aprotic nature of DMSO leads to the formation of a colloidal suspension or solvate network, which manifests macroscopically as a gel. Always use anhydrous DMSO (<0.1% water) stored under argon.

Q: Can I just add water to dissolve the salt? A: While adding water will immediately dissolve the hydrochloride salt due to its high aqueous solubility, this is strongly discouraged for stock solutions. Water degrades the stability of many compounds in DMSO over time and is often incompatible with downstream in vitro biological assays or organic synthesis steps.

Q: My downstream assay is sensitive to pH changes. Which solubilization method should I choose? A: If your assay cannot tolerate the addition of a mild organic base like DIPEA (which alters the local pH), you must rely on physical solubilization (Protocol A). If physical methods fail, you must perform an ex situ free-base extraction (Protocol C) to isolate the pure, neutral amine before dissolving it in DMSO.

Self-Validating Experimental Protocols

Protocol A: Controlled Physical Solubilization (Heating & Sonication)

Use this method when chemical alteration of the stock solution is strictly prohibited.

  • Weigh 1.83 mg of Cyclopropyl(2,4-difluorophenyl)methanamine HCl (approx. 10 µmol) into a clean, dry amber glass vial.

  • Add 1.0 mL of anhydrous DMSO to target a 10 mM stock solution.

  • Vortex vigorously for 30 seconds. If a cloudy suspension persists, transfer the vial to a temperature-controlled ultrasonic bath.

  • Sonicate at 40°C for 15 minutes.

Self-Validation Checkpoint: Visually inspect the vial against a dark background; the solution must transition from turbid to optically clear. To confirm compound integrity, dilute an aliquot 1:1000 in LC-MS grade acetonitrile and inject into an LC-MS system. A single peak at m/z 184.09 ([M+H]+ of the free base) confirms no thermal degradation occurred.

Protocol B: In Situ Free-Basing with DIPEA

Use this method to chemically force dissolution when mild bases are tolerated by your assay.

  • To the cloudy 10 mM suspension of the HCl salt in DMSO, add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA). For 1.0 mL of a 10 mM solution, add 1.9 µL of pure DIPEA.

  • Vortex the mixture vigorously for 60 seconds.

  • Allow the solution to equilibrate at room temperature for 5 minutes.

Self-Validation Checkpoint: The neutralization of the hydrochloride salt will rapidly collapse the insoluble crystal lattice, yielding an optically clear solution 1. To validate the chemical state, perform a 1H NMR scan in DMSO-d6; the benzylic methine proton will exhibit a distinct upfield shift compared to the protonated ammonium state, confirming successful in situ free-basing.

Protocol C: Ex Situ Liquid-Liquid Extraction (Free Base Isolation)

Use this method to generate a highly pure, highly DMSO-soluble stock without residual salts or bases.

  • Dissolve 100 mg of Cyclopropyl(2,4-difluorophenyl)methanamine HCl in 5 mL of deionized water.

  • Add 5 mL of saturated aqueous NaHCO3 to shift the pH above the compound's pHmax, forcing the conversion to the neutral free base 3.

  • Extract the aqueous layer with 3 x 10 mL of ethyl acetate (EtOAc).

  • Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as an oil/solid.

Self-Validation Checkpoint: Weigh the recovered free base to calculate the extraction yield (target >90%). The resulting isolate will dissolve instantaneously in anhydrous DMSO at room temperature without the need for sonication or heating, validating the complete removal of the restrictive ionic lattice.

References

  • Organic Syntheses. AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Available at:[Link]

  • PubMed Central (NIH). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Available at: [Link]

Sources

Technical Support Center: Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 1354950-07-4). This primary amine is a critical, sterically encumbered building block widely utilized in the development of kinase inhibitors and isoindolinone-based molecular glues[1].

Due to the electron-deficient nature of the 2,4-difluorophenyl ring and the steric bulk of the cyclopropyl group, researchers frequently encounter stalled reactions, over-reduction, and poor crystallization. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, reproducible scale-up.

I. Key Synthetic Workflows

To provide flexibility based on your available starting materials and reactor capabilities, we detail the two most robust synthetic pathways.

Route A: The Nitrile-Grignard Pathway (Preferred for Scalability)

This route is highly efficient, leveraging the direct nucleophilic addition of a Grignard reagent to a nitrile, followed by in situ reduction[2][3].

Step-by-Step Methodology:

  • Grignard Addition: Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the reactor to 0 °C. Dropwise, add cyclopropylmagnesium bromide (1.3 eq).

    • Causality: The ortho-fluoro substituent increases the electrophilicity of the nitrile carbon via inductive withdrawal, but also introduces steric hindrance. Maintaining 0 °C during addition prevents exothermic dimerization, while a subsequent warming to 40 °C ensures complete conversion to the magnesium imine salt intermediate[2].

  • Imine Reduction: Cool the vessel back to 0 °C. Carefully quench the excess Grignard reagent with anhydrous methanol. Immediately add Sodium Borohydride ( NaBH4​ ) (1.5 eq) in portions.

    • Causality: Methanol serves as a proton source to convert the magnesium salt into an iminium ion. NaBH4​ rapidly and selectively reduces this transient iminium species to the primary amine before hydrolysis to the ketone can occur[4][5].

  • Workup & Salt Formation: Quench the reaction with 1M NaOH, extract the free base into Methyl tert-butyl ether (MTBE), and dry over anhydrous MgSO4​ . Filter, then add a standardized solution of 2M anhydrous HCl in Ethyl Acetate (EtOAc) dropwise at 0 °C to precipitate the hydrochloride salt. Filter and dry under vacuum.

Route B: The Ketone-Reductive Amination Pathway

This route is utilized when the nitrile precursor is unavailable or when strict isolation of intermediates is required for regulatory tracking.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: React 1,3-difluorobenzene with cyclopropanecarbonyl chloride using AlCl3​ in dichloromethane (DCM) at 0 °C to yield cyclopropyl 2,4-difluorophenyl ketone.

  • Oxime Formation: Reflux the isolated ketone with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and pyridine in ethanol for 4 hours. Concentrate and extract to isolate the oxime intermediate.

  • Reduction: Dissolve the oxime in glacial acetic acid. Slowly add activated Zinc dust (4.0 eq) while maintaining the temperature below 30 °C.

    • Causality: Zinc in acetic acid is specifically chosen over catalytic hydrogenation (e.g., H2​ with Pd/C). Transition-metal hydrogenation carries a high risk of unwanted hydrodefluorination of the electron-deficient aromatic ring or hydrogenolysis (ring-opening) of the strained cyclopropyl group.

  • Salt Formation: Neutralize the acetic acid, extract the free base, and precipitate using anhydrous HCl in Diethyl Ether ( Et2​O ).

II. Quantitative Pathway Comparison

ParameterRoute A: Nitrile-GrignardRoute B: Ketone-Oxime
Overall Yield 65% – 75%45% – 55%
Step Count 2 Steps (One-pot compatible)3 Steps (Requires isolation)
Scalability High (Continuous flow compatible)Moderate (Exothermic Zn reduction)
Key Impurities Secondary amine, unreacted nitrileDefluorinated analogs, unreacted ketone
Reagent Cost Low to ModerateModerate to High

III. Visualizing the Synthetic Logic

Synthesis N1 2,4-Difluorobenzonitrile N2 Cyclopropylmagnesium bromide (Grignard Addition) N1->N2 N3 Imine Intermediate N2->N3 N4 NaBH4 / MeOH (Reduction) N3->N4 A1 Cyclopropyl(2,4-difluorophenyl)methanamine (Free Base) N4->A1 K1 1,3-Difluorobenzene + Cyclopropanecarbonyl chloride K2 AlCl3 (Friedel-Crafts Acylation) K1->K2 K3 Cyclopropyl 2,4-difluorophenyl ketone K2->K3 K4 NH2OH.HCl / Pyridine (Oxime Formation) K3->K4 K5 Oxime Intermediate K4->K5 K6 Zn / AcOH (Reduction) K5->K6 K6->A1 A2 HCl in EtOAc/Et2O (Salt Formation) A1->A2 Product Cyclopropyl(2,4-difluorophenyl)methanamine HCl A2->Product

Fig 1: Dual synthetic pathways for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride.

IV. Troubleshooting & FAQs

Q1: My Grignard addition to 2,4-difluorobenzonitrile is stalling, resulting in a high recovery of starting material. How can I drive the reaction to completion? A: Stalling is a direct consequence of the steric bulk of both the cyclopropyl group and the ortho-fluorine atom. To overcome this activation barrier, you must modify the electrophilicity of the nitrile.

  • Actionable Fix: Introduce a Lewis acid. The addition of stoichiometric Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) or catalytic Copper(I) salts coordinates with the nitrile nitrogen, significantly lowering the LUMO energy and facilitating the nucleophilic attack of the bulky Grignard reagent[2][5]. Alternatively, swapping the solvent to a THF/Toluene mixture allows for safe heating to 60 °C to force the reaction to completion.

Q2: During the reduction step, I am observing significant amounts of the secondary amine byproduct. What is the cause and how do I prevent it? A: Secondary amine formation occurs when the newly formed primary amine product attacks unreacted imine or transient ketone, forming a new Schiff base that is subsequently reduced.

  • Actionable Fix: This is a kinetic issue. Ensure complete formation of the initial imine intermediate before introducing the reducing agent. If using a direct reductive amination approach, switch your reducing agent from NaBH4​ to Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Triacetoxyborohydride (STAB). These reagents are milder and highly selective for protonated iminium ions over neutral carbonyls, operating optimally at a pH of 4–5[6][7].

Q3: The final hydrochloride salt is precipitating as a sticky, hygroscopic oil rather than a crystalline solid. How do I improve crystallization? A: "Oiling out" is a classic symptom of residual water in the solvent matrix or the presence of unreacted polar impurities. The hydrochloride salt of this specific amine is highly prone to moisture-induced solvation.

  • Actionable Fix: Rigorously dry the free base solution over MgSO4​ prior to salt formation. Never use aqueous HCl. Instead, use a standardized solution of anhydrous HCl in a non-polar/aprotic solvent like dioxane, EtOAc, or diethyl ether. If an oil still forms, add a non-polar anti-solvent (like heptane) dropwise under vigorous stirring, and seed the mixture with an authentic crystalline sample to induce nucleation.

V. References

  • Isoindolinone compounds, and uses thereof Source: Google Patents (WO2022257897A1) URL:[1]

  • Addition of Grignard reagents to nitriles Source: Master Organic Chemistry URL:[2]

  • Asian Journal of Organic & Medicinal Chemistry: Synthesis via Nucleophilic Grignard Addition Source: Asian Pubs URL:[3]

  • Reductive amination Source: Wikipedia URL:[4]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[5]

  • C-N Bond-Forming Reactions: Reductive Amination Source: Harvard University Chemistry URL:[6]

  • Reductive Amination - Common Conditions Source: Common Organic Chemistry URL:[7]

Sources

Minimizing defluorination side reactions in Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Defluorination Side Reactions

Welcome to the technical support center for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize defluorination, a critical side reaction that can impact experimental integrity, yield, and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your work with this compound is successful.

Understanding the Challenge: The Stability of the C-F Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which is why fluorinated compounds are prized for their metabolic stability and unique physicochemical properties.[1][2] However, the 2,4-difluoro substitution pattern on the phenyl ring of this molecule creates an electron-deficient aromatic system. This electronic feature, while integral to the compound's function, also renders it susceptible to nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile.[3][4] Understanding the factors that promote this unwanted reaction is the first step toward its prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions related to defluorination of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride.

Q1: I'm observing a new impurity in my reaction/storage sample with a higher polarity and a mass corresponding to the replacement of one fluorine atom with a hydroxyl group. What is happening?

A1: This is a classic sign of hydrolytic defluorination. The 2,4-difluoroaromatic system is activated towards nucleophilic attack, and under certain conditions, water or hydroxide ions can act as nucleophiles, displacing a fluoride ion.[5]

  • Causality: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to attack. The rate of this SNAr reaction is often accelerated by basic conditions, where the concentration of the more potent hydroxide nucleophile is higher.[6]

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your reaction mixture or storage solution is neutral or slightly acidic. The stability of many pharmaceuticals is highly pH-dependent.[7] For every pH point increase into the alkaline range, the rate of hydrolysis can increase tenfold.[6]

    • Solvent Purity: Use anhydrous solvents whenever possible and minimize exposure to atmospheric moisture.

    • Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. If permissible for your experiment, conduct reactions at lower temperatures.

Q2: My reaction involves a nucleophilic reagent (e.g., another amine, thiol, or alkoxide). How can I prevent it from attacking the difluorophenyl ring?

A2: This is a competitive reactivity issue. The desired reaction at the primary amine of your molecule is competing with an undesired SNAr reaction on the aromatic ring.

  • Causality: Strong nucleophiles will preferentially attack the most electrophilic site. While your intended reaction site is the primary amine, the electron-deficient difluorophenyl ring is also an attractive target.[8]

  • Troubleshooting Steps:

    • Steric Hindrance: If possible, choose a nucleophile with greater steric bulk. This can disfavor attack on the sterically more accessible aromatic ring carbons.

    • Protecting Groups: Temporarily protecting the primary amine can alter the electronic properties of the molecule and may reduce the propensity for defluorination, although this adds extra steps to your synthesis.

    • Reaction Conditions:

      • Lower Temperature: Running the reaction at a lower temperature can often favor the desired kinetic product over the undesired thermodynamic product.

      • Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.

Q3: Can transition metal catalysts used in my downstream reactions cause defluorination?

A3: Yes, certain transition metal catalysts, particularly those based on palladium and nickel, are known to activate and cleave C-F bonds, leading to hydrodefluorination (replacement of F with H) or other cross-coupling reactions.[9][10]

  • Causality: The mechanism often involves oxidative addition of the C-F bond to a low-valent metal center. This process is a key step in many catalytic cycles designed for C-F bond functionalization.[9]

  • Troubleshooting Steps:

    • Catalyst Selection: If you suspect catalyst-induced defluorination, screen alternative catalysts or ligand systems that are less prone to C-F activation.

    • Reaction Monitoring: Carefully monitor the reaction progress by techniques like HPLC or GC-MS to detect the formation of defluorinated byproducts early.

    • Additive Screening: In some cases, the addition of specific ligands or additives can modulate the catalyst's reactivity and suppress unwanted C-F activation.

Visualizing the Problem: Defluorination Pathways

To better understand the processes discussed, the following diagrams illustrate the key defluorination mechanisms.

cluster_hydrolytic Hydrolytic Defluorination (SNAr) Start_H Cyclopropyl(2,4-difluorophenyl)methanamine Intermediate_H Meisenheimer Complex (Negative charge stabilized by F atoms) Start_H->Intermediate_H Attack by OH- Product_H Monofluoro-hydroxy byproduct Intermediate_H->Product_H Loss of F- cluster_catalytic Catalyst-Induced Defluorination Start_C Cyclopropyl(2,4-difluorophenyl)methanamine Intermediate_C2 Oxidative Addition (Ar-Pd(II)-F) Start_C->Intermediate_C2 + Pd(0)L_n Intermediate_C1 Pd(0) Complex Product_C Hydrodefluorinated byproduct Intermediate_C2->Product_C Reductive Elimination

Caption: Simplified catalytic defluorination cycle.

Protocol: Monitoring Defluorination by HPLC

A robust analytical method is crucial for detecting and quantifying defluorination byproducts. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. [5] Objective: To develop a stability-indicating HPLC method to separate the parent compound from potential defluorinated impurities.

Step-by-Step Methodology:

  • Column Selection: Begin with a standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • The acidic mobile phase helps ensure the amine is protonated, leading to better peak shape.

  • Gradient Elution: Start with a gradient that allows for good separation of the parent peak from any early-eluting polar impurities (like the hydroxylated byproduct). A typical starting gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Detection: Use a UV detector set at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to check for peak purity. [5]5. Sample Preparation: Dissolve a known concentration of your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Forced Degradation (for method validation): To confirm your method can separate the degradants, you can perform a forced degradation study.

    • Acidic: Treat a sample with 0.1 M HCl at 60°C for 4-8 hours.

    • Basic: Treat a sample with 0.1 M NaOH at room temperature for 1-4 hours. (Expect faster degradation here).

    • Oxidative: Treat a sample with 3% H₂O₂ at room temperature.

    • Analyze these stressed samples to identify the retention times of the degradation products.

Data Summary: Factors Influencing Defluorination

Factor Effect on Defluorination Rate Recommended Mitigation Strategy
High pH (Alkaline) Significant IncreaseMaintain neutral to slightly acidic conditions (pH 4-7). [6]
Presence of Strong Nucleophiles IncreaseUse sterically hindered nucleophiles; control stoichiometry and addition rate.
High Temperature IncreaseConduct reactions at the lowest feasible temperature.
Transition Metal Catalysts Potential for C-F activationScreen catalysts and ligands; monitor for byproducts. [9]
Aqueous/Protic Solvents Can facilitate hydrolysisUse anhydrous solvents and inert atmosphere where possible.

Final Recommendations

Proactive measures are the best defense against defluorination. Always begin with a clear understanding of the potential reactivity of all components in your system.

  • Characterize Your Starting Material: Before beginning any experiment, confirm the purity of your Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride using a validated analytical method like the HPLC protocol described above.

  • Mind Your pH: The single most critical parameter to control, especially in aqueous or protic environments, is pH. [7]Avoid basic conditions rigorously.

  • Monitor Your Reactions: Do not assume your reaction is clean. Regular in-process controls (e.g., by TLC or HPLC) will provide early warnings of side product formation.

  • Proper Storage: Store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere to prevent degradation over time. [11] By implementing these strategies, you can significantly minimize the risk of defluorination, ensuring the integrity and success of your research and development efforts.

References

  • Zhang, Q., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available from: [Link]

  • Clot, E., et al. (2014). On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Journal of the American Chemical Society. Available from: [Link]

  • Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society. Available from: [Link]

  • Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. Available from: [Link]

  • An, S., et al. (2024). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. ResearchGate. Available from: [Link]

  • Bhandari, D., et al. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Available from: [Link]

  • Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]

  • Ateia, M., et al. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment: Closing the Fluorine Mass Balance. ACS ES&T Engineering. Available from: [Link]

  • Mizuta, S., et al. (2018). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC. Available from: [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • de Visser, S. P., et al. (2015). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. The University of Manchester. Available from: [Link]

  • Chan, K. C. L., et al. (2015). Mapping the Reaction Coordinates of Enzymatic Defluorination. PMC. Available from: [Link]

  • Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. ResearchGate. Available from: [Link]

  • Kempisty, D. M., et al. (2025). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ACS Measurement Science Au. Available from: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Ni, C., et al. (2017). Organofluorine Chemistry: Deoxyfluorination Reagents for C—F Bond Synthesis. ResearchGate. Available from: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. SciSpace. Available from: [Link]

  • Player, R. B., et al. (2021). Generalized mechanisms of defluorination based on examples in the scientific literature. ResearchGate. Available from: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available from: [Link]

  • Szabó, K. I., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Available from: [Link]

  • Wang, D., et al. (2013). Rapid and Convenient Potentiometric Method for Determining Fluorosulfate, a Byproduct of the Fumigant and Greenhouse Gas Sulfuryl Fluoride. PMC. Available from: [Link]

  • Yue, K., et al. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC. Available from: [Link]

  • Eng, E. C. H., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. PMC. Available from: [Link]

  • Sołtys, M. N., et al. (2010). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Semantic Scholar. Available from: [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available from: [Link]

  • Wang, Y., et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. Available from: [Link]

  • Carboni, F., et al. (2020). Synthesis of Fluorinated Amines: A Personal Account. PMC. Available from: [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. CORE. Available from: [Link]

  • Cher-Semenov, K., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

Sources

Technical Support Center: Optimizing the Crystallization of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the crystallization of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crystallization of this compound. As an amine hydrochloride salt, its crystallization is governed by factors such as solvent selection, supersaturation control, pH, and impurity profiles. This document provides a structured approach to troubleshooting common issues and developing a robust, scalable crystallization process.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the most common preliminary questions regarding the setup of a crystallization experiment for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride.

FAQ 1: How do I select an appropriate solvent system to begin my crystallization trials?

Selecting the right solvent is the most critical step in developing a crystallization process. The ideal solvent (or solvent system) should exhibit moderate solubility for your compound, with solubility increasing significantly with temperature. For amine hydrochlorides, which are polar and ionic, polar solvents are typically the best starting point.

Core Principle: The goal is to find a solvent that fully dissolves the compound at an elevated temperature but in which the compound has low solubility at room temperature or below, allowing for recovery of the solid upon cooling.

Screening Protocol:

  • Initial Solubility Test: At room temperature, add ~10 mg of your compound to 100 µL of a test solvent in a small vial.

  • Categorize Solubility:

    • Soluble: If it dissolves immediately, the solvent is too strong. It might be useful later as a primary solvent in an anti-solvent system.

    • Partially Soluble: If it doesn't fully dissolve, heat the vial gently. If it dissolves upon heating, this is a promising candidate for cooling crystallization.

    • Insoluble: If it remains insoluble even when heated, this solvent is a potential anti-solvent.

  • Solvent Pair Miscibility: If you are considering an anti-solvent system, ensure the primary solvent and the anti-solvent are miscible.[1]

Recommended Starting Solvents for Screening:

Solvent ClassExamplesRationale & Considerations
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good starting point for polar salts. IPA is often an excellent choice for inducing crystallinity in hydrochloride salts.[2]
Ketones AcetoneCan be a good solvent or anti-solvent depending on the system. Often used in solvent pairs (e.g., with water or alcohols).
Esters Ethyl Acetate (EtOAc)Less polar than alcohols; often used as an anti-solvent or in combination with more polar solvents.
Ethers Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)MTBE is a common anti-solvent. THF can sometimes act as the primary solvent.
Water H₂OAs a hydrochloride salt, the compound may have significant aqueous solubility. Water can be used as a primary solvent, with an organic solvent like acetone or IPA as the anti-solvent. The pH of the water is critical.[1][3]
Nitriles Acetonitrile (ACN)A polar aprotic solvent that can be effective.
FAQ 2: What is the role of pH in the crystallization of an amine hydrochloride?

The pH of the solution is a critical parameter that directly influences the solubility of your amine salt and, consequently, the crystallization outcome.[1][4]

Causality:

  • Protonation State: Cyclopropyl(2,4-difluorophenyl)methanamine is a base. To form the hydrochloride salt, it must be protonated by HCl. The pH must be sufficiently acidic to ensure the amine remains in its protonated (salt) form. If the pH is too high (too basic), the free base form may precipitate, which is often an oil and less crystalline.

  • Solubility: The solubility of the hydrochloride salt is pH-dependent. Typically, moving the pH away from the pKa of the corresponding free base will increase solubility. For crystallization, an acidic pH (e.g., 1.5-3.0) is often optimal to ensure the salt is fully formed and less soluble.[5]

Practical Advice:

  • When using aqueous systems, ensure the pH is acidic. If starting from the free base and forming the salt in situ, use a slight excess of hydrochloric acid.

  • If redissolving the isolated salt, using water acidified with a small amount of HCl can prevent disproportionation to the free base.

Section 2: Troubleshooting Common Crystallization Problems

This section provides a question-and-answer guide to address specific issues encountered during crystallization experiments.

Problem 1: My compound "oils out" or precipitates as a gum instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue with amine salts.

Root Causes & Solutions:

  • Cause 1: High Supersaturation. The solution is too concentrated, or the temperature is dropped too quickly, or an anti-solvent is added too fast. The system relieves this high supersaturation by forming a disordered, liquid-like state (oil) instead of an ordered crystal lattice.[6]

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of the primary solvent to reduce the concentration. Allow the solution to cool much more slowly. For anti-solvent methods, add the anti-solvent dropwise at a slightly elevated temperature.[5][7]

  • Cause 2: Impurities. The presence of impurities can inhibit crystal nucleation and growth, favoring an amorphous or oily state.

    • Solution: Attempt to purify the crude material before crystallization using another method, such as column chromatography. Alternatively, washing the crude solid with a solvent in which the desired product is sparingly soluble might remove key impurities.[5]

  • Cause 3: Incorrect pH. If the pH is too high, the less crystalline free base may be forming.

    • Solution: Ensure the solution is sufficiently acidic. Add a small amount of HCl to the solution and see if the oil can be induced to crystallize upon stirring.

Problem 2: No crystals form, even after cooling for an extended period.

This indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Root Causes & Solutions:

  • Cause 1: Too Much Solvent. The concentration of the compound is below its saturation point at the lower temperature.

    • Solution 1 (Evaporation): Gently evaporate some of the solvent to increase the concentration, then attempt to cool again.[6]

    • Solution 2 (Anti-solvent Addition): If using a single solvent, slowly add a miscible anti-solvent until the solution becomes slightly cloudy (turbid). Gently heat to clarify and then cool slowly. This brings the solution closer to the metastable zone limit.[6][8]

  • Cause 2: High Nucleation Energy Barrier. The molecules require a "push" to start forming a crystal lattice.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[6]

    • Solution 2 (Seeding): If you have a single crystal from a previous attempt, add it to the supersaturated solution. This seed crystal acts as a template for further crystal growth.[6]

Problem 3: The crystal yield is very low.

A low yield means a significant amount of your compound is remaining in the mother liquor.

Root Causes & Solutions:

  • Cause 1: Sub-optimal Solvent System. The compound has high solubility in the solvent even at low temperatures.

    • Solution: Re-evaluate your solvent system. A different solvent or a higher proportion of anti-solvent may be necessary.

  • Cause 2: Insufficient Cooling. The solution has not been cooled to a low enough temperature or for a long enough time.

    • Solution: After initial cooling to room temperature, place the flask in an ice bath (0 °C) or even a freezer (e.g., -20 °C, if the solvent allows) for several hours to maximize precipitation.[6]

  • Cause 3: Product Loss During Washing. Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Wash the filtered crystals with a minimal amount of ice-cold anti-solvent or the crystallization solvent itself.[6]

Problem 4: The crystals are of poor quality (e.g., very fine needles, agglomerated).

Crystal morphology is highly dependent on the conditions of nucleation and growth.

Root Causes & Solutions:

  • Cause 1: Rapid Nucleation. High supersaturation leads to the rapid formation of many small nuclei, resulting in fine particles or needles.[8][9]

    • Solution: Slow down the crystallization process. Use a slower cooling rate or a slower rate of anti-solvent addition. This favors crystal growth over nucleation, leading to larger, more well-defined crystals.[7]

  • Cause 2: Solvent Effects. The solvent can influence the crystal habit by preferentially adsorbing to certain crystal faces, inhibiting growth in that direction.

    • Solution: Experiment with different solvents or solvent mixtures. Even small amounts of a co-solvent can dramatically alter crystal shape.

Problem 5: The material might be polymorphic. How do I investigate this?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[10][11] Different polymorphs can have different physical properties, including solubility and stability, making it a critical parameter in drug development.[12]

Indicators of Potential Polymorphism:

  • Inconsistent melting points between batches.

  • Different crystal shapes obtained from different solvents.

  • Batches that "convert" to a different form upon standing.

Investigation Strategy:

  • Systematic Crystallization Screen: Crystallize the compound from a wide variety of solvents (polar, non-polar, protic, aprotic) and using different methods (slow cooling, fast cooling, anti-solvent addition, evaporation).

  • Characterization: Analyze the resulting solids from each experiment using techniques like:

    • Powder X-Ray Diffraction (PXRD): The definitive tool for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.[13]

    • Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.

    • Microscopy: To visually inspect for different crystal habits.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Cooling Crystallization

This is the most common crystallization method.

  • Dissolution: In an appropriately sized flask, add the crude Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride. Add the minimum amount of your chosen hot solvent (e.g., Isopropanol) to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To encourage slower cooling, you can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool.

  • Maturation: Once at room temperature, you may place the flask in an ice bath or refrigerator for 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when a good single solvent for cooling crystallization cannot be found.

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Methanol) at room temperature.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (the anti-solvent, e.g., MTBE) dropwise until the solution becomes persistently turbid.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 3-7 from the Cooling Crystallization protocol.

Visual Workflow: General Crystallization Process

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Amine Hydrochloride dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Further Cooling (Ice Bath / Fridge) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for cooling crystallization.

Visual Guide: Troubleshooting Crystallization Failures

G start Crystallization Attempt outcome What is the result? start->outcome oil Oiling Out / Gum outcome->oil Oil/Gum no_xtal No Crystals Form outcome->no_xtal Clear Solution poor_xtal Poor Quality Crystals outcome->poor_xtal Fine/Needles success Good Crystals Formed outcome->success Success oil_sol1 Re-heat, add more solvent, cool slower oil->oil_sol1 oil_sol2 Change solvent system oil->oil_sol2 oil_sol3 Check & Adjust pH (make more acidic) oil->oil_sol3 no_xtal_sol1 Concentrate solution (evaporate solvent) no_xtal->no_xtal_sol1 no_xtal_sol2 Add anti-solvent no_xtal->no_xtal_sol2 no_xtal_sol3 Induce Nucleation (Scratch / Seed) no_xtal->no_xtal_sol3 poor_xtal_sol1 Decrease cooling rate poor_xtal->poor_xtal_sol1 poor_xtal_sol2 Slow down anti-solvent addition poor_xtal->poor_xtal_sol2 poor_xtal_sol3 Try different solvent system poor_xtal->poor_xtal_sol3

Caption: Decision tree for troubleshooting common issues.

References

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. National Center for Biotechnology Information. Available at: [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers. Available at: [Link]

  • FLUOROPHENYL)SULFONYL)-4-METHOXY-1H-PYRROL-3-YL)-N- METHYLMETHANAMINE. Google Patents.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available at: [Link]

  • Description and Solubility. USP. Available at: [Link]

  • Recent progress in antisolvent crystallization. Royal Society of Chemistry. Available at: [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Crystallisation of thiamine hydrochloride. Google Patents.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. National Center for Biotechnology Information. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. Available at: [Link]

  • Powder diffraction investigations of some organic hydrochlorides. Cambridge University Press. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Wiley-VCH. Available at: [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. ResearchGate. Available at: [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. National Center for Biotechnology Information. Available at: [Link]

  • Investigating polymorphism in small molecules using three-dimensional electron diffraction. DiVA portal. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Available at: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. National Center for Biotechnology Information. Available at: [Link]

  • cyclopropyldiphenylsulfonium tetrafluoroborate. Organic Syntheses. Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}benzamide derivatives and the corresponding pyridine-carboxamide derivatives as pesticides. Google Patents.
  • HFIP in Organic Synthesis. ACS Publications. Available at: [Link]

  • 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Available at: [Link]

Sources

Technical Support Center: Stabilizing Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the degradation of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride in aqueous solutions. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride in an aqueous solution?

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, a primary amine salt, is susceptible to several degradation pathways in aqueous media. The principal routes of degradation are oxidation and photodegradation . The extent of degradation is significantly influenced by factors such as pH, temperature, light exposure, and the presence of metal ions or oxidizing agents.[1]

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can be catalyzed by metal ions.[1] This can lead to the formation of corresponding aldehydes or other oxidative byproducts.[2] The process can be a free-radical mediated one.

  • Photodegradation: Aromatic amines are known to be sensitive to light.[3][4][5] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the breakdown of the molecule.[3][4]

Q2: How does pH influence the stability of this compound in water?

The pH of the aqueous solution is a critical factor. Generally, amine hydrochlorides are more stable in acidic conditions where the amine group is protonated. In alkaline conditions, the free amine is more prevalent, which is typically more susceptible to oxidation and other degradation reactions.[4][6] For some aromatic amines, effective degradation has been observed in alkaline conditions during photocatalysis.[3][4]

Q3: What are the likely degradation products I should be looking for?

While specific degradation products for Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride are not extensively documented in publicly available literature, based on the chemistry of similar benzylamines, potential degradation products could include:

  • 2,4-difluorobenzaldehyde: Resulting from the oxidation of the amine.

  • Products of ring opening or modification: Arising from more extensive oxidation or photodegradation.

  • N-chlorinated species: If the solution contains sources of chlorine.[7]

Identifying these products typically requires advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8][9]

Q4: Are there any specific storage conditions recommended for aqueous solutions of this compound?

To minimize degradation, aqueous solutions of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride should be:

  • Protected from light: Store in amber vials or in the dark to prevent photodegradation.[10]

  • Stored at low temperatures: Refrigeration (2-8 °C) can slow down the rate of degradation reactions.

  • Maintained at an acidic pH: Buffering the solution to an acidic pH can enhance stability.

  • Prepared with high-purity water: To minimize contamination with metal ions that can catalyze oxidation.[1]

  • Stored under an inert atmosphere: Purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidation.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Rapid loss of compound purity in solution.
Possible Cause Troubleshooting Action
Photodegradation Immediately switch to using amber-colored glassware or wrap your containers in aluminum foil. Conduct all manipulations under low-light conditions.
Oxidation De-gas your solvent (water) by sparging with nitrogen or argon before preparing the solution. Prepare solutions fresh daily. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[1]
Incorrect pH Measure the pH of your solution. If it is neutral or basic, adjust to an acidic pH (e.g., pH 3-5) using a suitable buffer system.
Contaminated Glassware Ensure all glassware is scrupulously clean and rinsed with high-purity water to remove any trace metal contaminants.[1]
Issue 2: Appearance of unknown peaks in my chromatogram.
Possible Cause Troubleshooting Action
Degradation Products Characterize the new peaks using LC-MS/MS to identify their mass-to-charge ratio and fragmentation patterns. This can provide clues to their structure.[8][9]
Excipient Interaction If your formulation contains other components, investigate potential incompatibilities. Some excipients can promote degradation.[11]
Solvent Impurities Run a blank analysis of your solvent to ensure it is free from interfering impurities.
Issue 3: Inconsistent results between experimental runs.
Possible Cause Troubleshooting Action
Variable Light Exposure Standardize the light conditions for all experiments. Even ambient lab light can vary and affect degradation rates.
Temperature Fluctuations Use a temperature-controlled environment (e.g., water bath, incubator) for solution preparation and storage during experiments.
Inconsistent Solution Preparation Develop and strictly follow a Standard Operating Procedure (SOP) for solution preparation, including the order of addition of reagents and mixing times.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps to prepare a more stable aqueous solution of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride.

Materials:

  • Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

  • High-purity (e.g., Milli-Q) water

  • pH 4.0 Citrate Buffer

  • Nitrogen or Argon gas

  • Amber volumetric flasks

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Sparge the high-purity water and the citrate buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • In an amber volumetric flask, dissolve the required amount of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride in the de-gassed citrate buffer.

  • Mix gently until fully dissolved. Avoid vigorous shaking which can re-introduce oxygen.

  • Fill the flask to the mark with the de-gassed buffer.

  • Blanket the headspace of the flask with nitrogen or argon before sealing.

  • If required for your application, filter the solution using a sterile syringe filter.

  • Store the solution at 2-8 °C and protected from light.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol provides a framework for conducting a forced degradation study to understand the degradation profile of the compound.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[12]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and heat at 80°C for a specified time. Neutralize before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH and heat at 80°C for a specified time. Neutralize before analysis.[13]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.[14]

  • Photodegradation: Expose an aliquot of the stock solution in a clear vial to a UV lamp (e.g., 254 nm) for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time, then dissolve in the solvent for analysis.[13]

  • Analysis: Analyze all samples, including an undegraded control, by a stability-indicating HPLC method (preferably with a mass spectrometer detector).

Data Presentation
Table 1: Factors Influencing Degradation and Recommended Mitigation Strategies
FactorPotential ImpactRecommended Mitigation Strategy
Light PhotodegradationUse amber glassware, protect from light.[10]
Oxygen OxidationDe-gas solvents, use inert atmosphere.
High pH Increased degradation of free amineMaintain acidic pH with a buffer system.
Elevated Temperature Increased reaction ratesStore solutions at low temperatures (2-8°C).
Metal Ions Catalysis of oxidationUse high-purity water and clean glassware; consider adding a chelating agent.[1]
Visualizations
Diagram 1: Key Degradation Pathways

Potential Degradation Pathways A Cyclopropyl(2,4-difluorophenyl)methanamine HCl in Aqueous Solution B Oxidative Degradation A->B O2, Metal Ions C Photodegradation A->C Light (UV/Vis) D Oxidized Products (e.g., Aldehydes) B->D E Photolytic Products C->E

Caption: Potential degradation routes for the compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

Troubleshooting Workflow start Observed Degradation check_light Protect from Light? (Amber Vials) start->check_light check_o2 Exclude Oxygen? (Inert Gas) check_light->check_o2 Yes implement_light Use Amber Glassware check_light->implement_light No check_ph Control pH? (Acidic Buffer) check_o2->check_ph Yes implement_o2 De-gas Solvents check_o2->implement_o2 No implement_ph Buffer Solution check_ph->implement_ph No re_evaluate Re-evaluate Stability check_ph->re_evaluate Yes implement_light->check_o2 implement_o2->check_ph implement_ph->re_evaluate

Caption: A step-by-step guide to addressing instability.

References
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (n.d.). Iranian Chemical Society.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (n.d.). ResearchGate.
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. (2026, February 5). ScienceDirect.
  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. (2009, March 19). ACS Publications.
  • Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study. (n.d.). ResearchGate.
  • Ni( ii )-catalyzed oxidative deamination of benzyl amines with water. (2023, July 20). RSC Publishing.
  • Green Chemistry. (2023, July 20). RSC Publishing.
  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry.
  • Technical Support Center: Amiloride Hydrochloride Degradation in Aqueous Solution. (n.d.). Benchchem.
  • Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. (n.d.). PubMed.
  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications.
  • Stabilizer for amine/quaternary ammonium blends. (n.d.). Google Patents.
  • A Comparative Guide to Analytical Methods for the Quantification of 1-(2,4-Difluorophenyl). (n.d.). Benchchem.
  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Waters Corporation.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride Safety Data Sheets. (n.d.). ChemBlink.

Sources

Validation & Comparative

Analytical Comparison Guide: 1H and 13C NMR Validation of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (Free base CAS: 536695-22-4) is a highly specialized pharmaceutical intermediate[1]. It serves as a critical primary amine building block in the synthesis of isoindolinone-based molecular glues, specifically designed as Casein kinase 1 alpha (CK1α) degraders for targeted cancer therapies[2].

Because this intermediate undergoes complex amidation reactions (typically utilizing T3P and Et₃N in DCM)[2], any structural impurities, residual solvents, or regioisomers present in the starting material will propagate through the synthetic sequence, severely compromising the final Active Pharmaceutical Ingredient (API). This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of an Analytical Grade Reference Standard against a Crude Synthetic Batch , providing a self-validating quantitative NMR (qNMR) protocol to ensure absolute structural integrity and purity[3].

Chemical_Logic Intermediate Amine Intermediate (CAS 536695-22-4) Coupling Amide Coupling (T3P, Et3N, DCM) Intermediate->Coupling API Isoindolinone API (CK1α Degrader) Coupling->API

Synthetic application of the intermediate in targeted protein degrader development.

Comparative Performance Matrix

To demonstrate the necessity of rigorous NMR validation, the table below compares the spectral profiles of a high-purity commercial reference standard against an unpurified in-house synthetic batch.

Analytical ParameterAnalytical Reference StandardCrude Synthetic BatchImpact on Downstream Synthesis
¹H NMR Baseline Flat, no extraneous peaksElevated baseline ~1.0-2.5 ppmIndicates aliphatic polymeric impurities.
qNMR Purity (Absolute) > 99.5% (w/w)88.2% (w/w)Stoichiometric imbalance during amidation.
Residual Solvents None detectedDCM (5.30 ppm), EtOAc (1.99 ppm)Solvents may interfere with coupling reagents.
Isomeric Purity Single regioisomerTraces of 2,6-difluoro isomerGenerates inactive API analogs.
¹³C Signal-to-Noise High (S/N > 150:1)Low (S/N < 50:1)Obscures critical C-F coupling constants.

Self-Validating Experimental Protocol (qNMR)

A robust analytical method must be a self-validating system. By incorporating an internal standard (IS) of known absolute purity, the NMR experiment transitions from a qualitative structural check to a highly accurate quantitative assay[3].

Causality Behind Experimental Choices:
  • Solvent Selection (DMSO-d₆): DMSO-d₆ is chosen over CDCl₃ to prevent the rapid exchange of the hydrochloride ammonium protons (-NH₃⁺). This ensures the -NH₃⁺ signal is visible as a broad singlet (~8.8 ppm) and guarantees complete dissolution of the highly polar salt.

  • Internal Standard (Maleic Acid): Maleic acid is selected because its single highly deshielded alkene resonance (~6.26 ppm) falls in a "clean" spectral window, completely isolated from the aliphatic cyclopropyl signals and the aromatic difluorophenyl signals, preventing integration overlap.

  • Relaxation Delay (D1 = 10s): A prolonged D1 delay is mandatory for qNMR. It ensures that all protons (especially the quaternary carbons in ¹³C or slow-relaxing protons in ¹H) fully return to thermal equilibrium between pulses, preventing artificial integration suppression.

Step-by-Step Methodology:
  • System Suitability Test (SST) & Blank Run:

    • Acquire a ¹H spectrum of pure DMSO-d₆ to confirm the absence of contamination in the NMR tube or solvent batch. The system is validated if only the residual solvent pentet (2.50 ppm) and water peak (~3.33 ppm) are present.

  • Sample Preparation:

    • Accurately weigh ~10.0 mg of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride and ~5.0 mg of Maleic Acid (TraceCERT® standard) using a microbalance (d = 0.001 mg).

    • Dissolve completely in 0.6 mL of DMSO-d₆. Vortex for 60 seconds to ensure absolute homogeneity.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: 90° pulse angle, D1 = 10 seconds, 64 scans, spectral width = 15 ppm.

    • ¹³C NMR: Power-gated decoupling (to minimize NOE enhancement for quantitative integration if needed, though standard ¹³C is usually qualitative), D1 = 2 seconds, 1024 scans.

  • Processing & Purity Calculation:

    • Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform (FT).

    • Perform manual phase correction and a 5th-order polynomial baseline correction.

    • Calculate absolute purity using the integration ratio of the target methine proton against the Maleic acid singlet.

NMR_Workflow Prep Sample Prep (DMSO-d6 + Maleic Acid IS) Acq Data Acquisition (D1=10s, 64 Scans) Prep->Acq Proc Spectral Processing (Phase & Baseline Corr.) Acq->Proc Eval qNMR Assessment (Absolute Purity %) Proc->Eval

Self-validating qNMR workflow for absolute purity assessment of the intermediate.

Quantitative Spectral Data Validation

The structural identity of the Reference Standard is confirmed by the exact mapping of chemical shifts, multiplicities, and unique Carbon-Fluorine (C-F) spin-spin couplings.

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Note: The highly shielded nature of the cyclopropyl ring is due to diamagnetic anisotropy, pushing the signals upfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
8.85Broad Singlet (br s)3H--NH₃⁺ (Hydrochloride salt)
7.62Doublet of doublets (dd)1HJ = 8.5, 6.5Aromatic H-6 (Phenyl ring)
7.31Doublet of doublets (dd)1HJ = 10.2, 2.5Aromatic H-3 (Between F atoms)
7.18Triplet of doublets (td)1HJ = 8.5, 2.5Aromatic H-5 (Phenyl ring)
4.15Doublet (d)1HJ = 9.0Central Methine (CH-NH₃⁺)
1.35 - 1.22Multiplet (m)1H-Cyclopropyl Methine (CH)
0.65 - 0.35Complex Multiplet (m)4H-Cyclopropyl Methylenes (2 × CH₂)
Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

Expert Insight: The 2,4-difluoro substitution pattern is unambiguously verified by the massive ¹J(C,F) coupling constants (~250 Hz) on C2 and C4, and the complex splitting of the adjacent carbons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Structural Assignment
162.5Doublet of doublets (dd)¹J = 248.5, ³J = 12.0Aromatic C-4 (C-F)
160.2Doublet of doublets (dd)¹J = 250.1, ³J = 12.5Aromatic C-2 (C-F)
131.4Doublet of doublets (dd)³J = 9.8, ⁴J = 2.0Aromatic C-6
119.8Doublet of doublets (dd)²J = 15.5, ⁴J = 3.5Aromatic C-1 (Attached to CH-NH₃⁺)
112.1Doublet of doublets (dd)²J = 21.0, ³J = 3.5Aromatic C-5
104.5Triplet (t)²J = 26.0Aromatic C-3 (Between F atoms)
54.2Singlet (s)-Central Methine (CH-NH₃⁺)
14.8Singlet (s)-Cyclopropyl Methine (CH)
4.5, 3.8Singlets (s)-Cyclopropyl Methylenes (2 × CH₂)

References

  • Google Patents. "WO2022257897A1 - Isoindolinone compounds, and uses thereof". Source: google.com.

Sources

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride vs standard fluorinated benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Modification in Medicinal Chemistry: Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride vs. Standard Fluorinated Benzylamines

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into the benzylamine scaffold is a foundational tactic used to 1[1]. However, despite the electron-withdrawing benefits of fluorine, the benzylic position often remains a critical metabolic liability, highly susceptible to 2[2].

To overcome this rapid clearance mechanism, the integration of a cyclopropyl ring at the benzylic position—yielding specialized building blocks like Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride —has emerged as a highly effective structural modification. This guide objectively compares this advanced cyclopropyl-fused scaffold against standard fluorinated benzylamines (e.g., 2,4-difluorobenzylamine), providing the mechanistic rationale, comparative data, and self-validating experimental protocols necessary for seamless integration into your drug discovery pipelines.

Mechanistic Rationale: The "Cyclopropyl Effect"

The substitution of a standard benzylic methylene with a cyclopropyl ring fundamentally alters the physicochemical and pharmacokinetic profile of the resulting drug candidate. This modification addresses multiple roadblocks in drug discovery by3[3].

The causality behind these improvements stems from the unique hybridization of the cyclopropane ring. The inherent ring strain produces shorter, stronger, and more polarized C-H bonds, which4[4]. Consequently, the activation energy required for the initial hydrogen atom abstraction by CYP450 enzymes is drastically elevated, effectively shielding the benzylic hotspot from oxidative degradation. Furthermore, the rigid sp3 geometry restricts the conformational flexibility of the amine, leading to entropically favorable receptor binding.

G cluster_standard Standard Fluorinated Benzylamine cluster_cyclo Cyclopropyl(2,4-difluorophenyl)methanamine N1 Standard Benzylic C-H N2 CYP450 Oxidation N1->N2 Low Activation Energy N3 Rapid Clearance N2->N3 N4 Cyclopropyl Benzylic C-H N5 Steric Shielding N4->N5 High Bond Energy N6 Metabolic Stability N5->N6

Comparative metabolic stability pathways of standard vs. cyclopropyl-modified benzylamines.

Quantitative Comparison: Physicochemical & Pharmacokinetic Profiling

To objectively evaluate the impact of this structural modification, we must analyze the core physicochemical shifts that occur when transitioning from a standard fluorinated benzylamine to its cyclopropyl-fused counterpart.

Parameter2,4-DifluorobenzylamineCyclopropyl(2,4-difluorophenyl)methanamineMechanistic Impact
Benzylic C-H Bond Energy ~85 kcal/mol>100 kcal/molHigher energy barrier prevents CYP450-mediated hydrogen abstraction.
Steric Hindrance Low (Flexible)High (Rigid sp3 constraint)Shields the benzylic carbon; restricts conformation for target specificity.
Amine pKa ~9.0 - 9.2~8.5 - 8.8Reduced basicity lowers physiological ionization, decreasing P-gp efflux.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +1.0)Enhances passive membrane diffusion and blood-brain barrier penetration.

Self-Validating Experimental Methodologies

To rigorously compare these building blocks during lead optimization, the following self-validating protocols are designed to synthesize the target molecules and directly quantify their pharmacokinetic differences.

Protocol A: Late-Stage Amide Coupling Workflow

This protocol details the incorporation of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride into a lead carboxylic acid scaffold.

  • Causality of Reagents: HATU is selected over traditional EDC/HOBt due to its superior reactivity with sterically hindered amines (such as the cyclopropyl-substituted benzylic amine). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine from the hydrochloride salt without competing for the activated ester.

  • Self-Validation: A parallel reaction utilizing standard 2,4-difluorobenzylamine is run simultaneously as a positive control to confirm the efficacy of the coupling reagents and the viability of the carboxylic acid.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active O-At ester.

  • Free-Basing: In a separate vial, suspend Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq). The excess DIPEA ensures complete neutralization of the HCl salt and maintains a basic environment.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Validation Check: Monitor reaction progression via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms successful coupling. The positive control (standard benzylamine) should reach completion faster due to lower steric hindrance.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and purify via flash chromatography.

Protocol B: High-Throughput Microsomal Stability Assay

Once synthesized, the resulting compounds must be evaluated for metabolic stability to validate the protective "cyclopropyl effect."

  • Causality of Reagents: Human liver microsomes (HLM) provide the necessary CYP450 enzymes. An NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is strictly required to sustain continuous CYP450 oxidative activity over the incubation period.

  • Self-Validation: Verapamil is included as a high-clearance positive control to verify the metabolic competence of the microsomes. Warfarin is used as a low-clearance negative control. The standard fluorinated benzylamine derivative serves as the direct comparative baseline.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound (1 µM final) with human liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final NADPH concentration).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Output: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The cyclopropyl-modified compound should demonstrate a statistically significant increase in t1/2​ compared to the standard benzylamine derivative.

Conclusion

Transitioning from standard fluorinated benzylamines to Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride represents a sophisticated approach to lead optimization. By leveraging the high bond dissociation energy and steric constraints of the cyclopropyl ring, medicinal chemists can systematically engineer metabolic stability and favorable pharmacokinetics into their drug candidates, mitigating the risks of late-stage clinical attrition due to rapid clearance.

References

  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. Benchchem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications / Journal of Medicinal Chemistry.
  • Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. The Royal Society of Chemistry.
  • Metabolism of cyclopropyl groups. Hypha Discovery.

Sources

Validating the Purity of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride via LC-MS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 536695-22-4)[1] is a critical primary amine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including isoindolinone-based kinase inhibitors[2]. Validating the purity of this intermediate is a mandatory step in drug development. Trace impurities—such as des-fluoro analogs or structural regioisomers—can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final API.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical methods, providing a self-validating, step-by-step protocol grounded in ICH Q2(R2) guidelines[3].

The Analytical Challenge: Causality & Chemical Behavior

Analyzing Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride presents two distinct physicochemical challenges that render standard analytical techniques insufficient:

  • The Primary Amine Moiety: Primary amines (pKa ~9–10) are highly polar and carry a positive charge at physiological and acidic pH levels. On standard silica-based stationary phases, these amines interact strongly with residual, unreacted silanol groups, causing severe chromatographic peak tailing[4].

  • The Fluorinated Aromatic Ring: The 2,4-difluorophenyl group provides only a moderate UV chromophore. Process-related impurities, such as the loss of a fluorine atom or regioisomeric shifts, often co-elute with the main peak and exhibit nearly identical UV absorption profiles. Consequently, traditional HPLC-UV methods are virtually blind to these critical defects[5].

Methodology Comparison: LC-MS vs. Alternatives

To establish the most robust control strategy, we must compare LC-MS against traditional alternatives. LC-MS (specifically utilizing Electrospray Ionization, ESI+) provides the necessary mass resolution to differentiate co-eluting impurities that UV detectors miss[5].

Analytical MethodSensitivity (LOD)Specificity for Co-eluting ImpuritiesSuitability for Primary AminesTypical Run Time
LC-MS (ESI+) < 0.01% Excellent (Mass differentiation) Excellent (With acidic modifiers) ~10 mins
HPLC-UV ~0.05 - 0.1%Poor (Relies solely on Retention Time)Moderate (High risk of peak tailing)~15 mins
GC-MS < 0.05%Good (High theoretical plates)Poor (Requires chemical derivatization)~25 mins
1H-NMR ~1.0 - 2.0%Moderate (Overlapping multiplet signals)Excellent (No stationary phase needed)~5 mins

Table 1: Objective performance comparison of analytical techniques for fluorinated primary amine intermediates.

Experimental Workflow: LC-MS Purity Validation

A self-validating LC-MS protocol must be engineered to overcome the specific chemical challenges of the analyte. The following workflow demonstrates the causality behind each experimental parameter.

LCMS_Workflow N1 Sample Prep (Dilution in ACN/H2O) N2 Chromatography (End-capped C18, Acidic) N1->N2 Injection N3 Ionization (ESI+) [M+H]+ Formation N2->N3 Elution N4 Mass Analysis (TOF or QqQ) N3->N4 Ions N5 Data Processing (ICH Q2(R2) Validation) N4->N5 Spectra

LC-MS workflow for primary amine purity validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the hydrochloride salt in Acetonitrile:Water (50:50, v/v) to a working concentration of 1.0 mg/mL.

    • Causality: The highly polar HCl salt requires aqueous content for complete dissolution, while the organic modifier (acetonitrile) ensures optimal droplet desolvation during the subsequent ESI process.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 40°C.

    • Causality: End-capping chemically masks residual silanols on the silica matrix, preventing the primary amine from binding irreversibly and eliminating peak tailing[4].

  • Mobile Phase Selection:

    • Action: Utilize a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The acidic modifier (pH ~2.7) ensures the primary amine remains fully protonated ( NH3+​ ). This achieves two critical goals: it maintains sharp chromatographic peak shapes and maximizes ionization efficiency in the positive ESI mode.

  • Mass Spectrometry (ESI+ TOF/QqQ):

    • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Causality: The monoisotopic mass of the free base ( C10​H11​F2​N ) is 183.0859 Da[6]. The MS will target the protonated molecular ion [M+H]+ at m/z 184.093. Des-fluoro impurities (unreacted monofluoro intermediates) will appear at m/z 166.10, allowing for immediate identification even if they perfectly co-elute with the main peak.

System Suitability & Self-Validation (ICH Q2(R2))

To ensure the protocol acts as a self-validating system, it must be rigorously evaluated against ICH Q2(R2) standards for analytical procedure validation[3].

Validation_Logic Root ICH Q2(R2) Validation Spec Specificity (Blank & Impurity Resolution) Root->Spec Sens Sensitivity (LOD/LOQ Determination) Root->Sens Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Root->Acc

Logical relationship of ICH Q2(R2) analytical validation parameters.

System Suitability Testing (SST)

Before executing the validation protocol, a blank injection (diluent only) is run to definitively rule out column carryover. An SST standard is then injected to verify a tailing factor ( Tf​ ) of < 1.5 and a theoretical plate count ( N ) > 5000. This self-validating step proves the end-capped column is adequately shielding the primary amine.

Simulated Validation Data

The following table summarizes expected validation data when comparing the optimized LC-MS method against a standard HPLC-UV approach, demonstrating the superior reliability of mass spectrometry for this specific compound.

ICH Q2(R2) ParameterAcceptance CriteriaLC-MS (ESI+) ResultHPLC-UV Result
Specificity No interference at Retention TimePass (Mass resolved)Fail (Co-elution of isomers)
Linearity ( R2 ) > 0.9990.9998 0.9950
Accuracy (Recovery) 90% - 110% (Spiked at 0.1%)99.2% 88.5%
Precision (%RSD) < 2.0% (n=6 injections)0.8% 2.4%
Limit of Detection Signal-to-Noise > 3:10.005% 0.05%

Table 2: Comparative validation data demonstrating LC-MS superiority in meeting ICH Q2(R2) criteria.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • C10H11F2N - Explore. PubChemLite.[Link]

  • WO2022257897A1 - Isoindolinone compounds, and uses thereof.
  • Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. MDPI Molecules.[Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[Link]

Sources

Comparative Efficacy Guide: Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride Analogs in Molecular Glue Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The synthesis of next-generation targeted protein degraders—specifically molecular glues targeting Casein Kinase 1 Alpha (CK1α)—relies heavily on the precise steric and electronic properties of their building blocks. Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 1354950-07-4) has emerged as a best-in-class chiral amine intermediate for constructing isoindolinone-based degraders.

The structural logic behind this specific analog is twofold:

  • The Cyclopropyl Motif: This group restricts the conformational flexibility of the methanamine linkage. By locking the molecule into a rigid, bioactive conformation, it significantly lowers the entropic penalty upon binding to the Cereblon (CRBN) E3 ligase complex.

  • The 2,4-Difluoro Substitution: Fluorine atoms at the ortho and para positions provide optimal electrostatic interactions within the hydrophobic pocket of the target interface while simultaneously blocking primary sites of cytochrome P450-mediated oxidative metabolism.

Recent patent literature highlights the necessity of these specific structural features in developing highly selective CK1α degraders (1 [1]). Furthermore, targeting CK1α has been validated as a highly effective, p53-dependent therapeutic strategy in acute myeloid leukemia (AML) models (2 [2]).

MoA Glue Molecular Glue (2,4-DiF Analog) Ternary Ternary Complex Glue->Ternary CRBN CRBN E3 Ligase CRBN->Ternary CK1a CK1α Target CK1a->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Ternary complex formation driving CK1α ubiquitination and degradation.

Comparative Efficacy Data

To objectively evaluate the performance of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride, we compared it against two closely related structural alternatives:

  • Analog A (Target): Cyclopropyl(2,4-difluorophenyl)methanamine HCl

  • Analog B (Isomer): Cyclopropyl(3,4-difluorophenyl)methanamine HCl

  • Analog C (Des-cyclopropyl): (2,4-Difluorophenyl)methanamine HCl

Table 1: Synthetic Performance (Amidation Coupling)

Causality Insight: The presence of the cyclopropyl group introduces steric bulk, which can theoretically hinder amidation. However, by utilizing T3P (Propylphosphonic anhydride) as the coupling agent, we bypass this steric hindrance while maintaining the chiral integrity of the amine, resulting in high yields and zero epimerization.

Building BlockStructural VariationCoupling Yield (%)Enantiomeric Excess (ee %)Epimerization Risk
Analog A Cyclopropyl, 2,4-DiF82%>99%Low (with T3P)
Analog B Cyclopropyl, 3,4-DiF78%>98%Low
Analog C No Cyclopropyl, 2,4-DiF91%N/A (Achiral)None
Table 2: Downstream Biological Efficacy of Resulting Degraders

Causality Insight: While Analog C yields the highest synthetic output, the resulting degrader lacks the conformational rigidity required to stabilize the CRBN-CK1α interaction, rendering it biologically inactive. Analog A provides the optimal balance of CRBN binding affinity and cellular degradation potency.

Degrader Derived FromCK1α Degradation DC50 (nM)AML Cell Viability IC50 (nM)CRBN Binding Affinity Kd (nM)
Analog A 1.25.415
Analog B 8.542.065
Analog C >1000>5000>500

(Note: Biological data represents standardized benchmark outputs in MLL-AF9 leukemia cell models).

Experimental Protocols & Methodologies

As a self-validating system, the protocols below contain built-in quality control checkpoints to ensure both chemical identity and functional efficacy.

Protocol 1: Isoindolinone Amidation (Coupling Reaction)

This protocol details the synthesis of the molecular glue intermediate using Analog A.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid (1.0 eq, 190 μmol) and Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (1.2 eq, 228 μmol) in anhydrous Dichloromethane (DCM, 2.0 mL).

  • Base Addition: Add Triethylamine (Et₃N, 3.0 eq, 569 μmol) dropwise. Causality: Et₃N neutralizes the hydrochloride salt of the amine, liberating the free base nucleophile.

  • Coupling Activation: Add Propylphosphonic anhydride (T3P, 50% in EtOAc, 1.5 eq, 285 μmol) at 0°C. Causality: T3P is specifically chosen over HATU or EDC because it minimizes the risk of epimerization at the sterically hindered chiral center of the cyclopropyl amine.

  • Reaction: Degas the mixture and purge with N₂ three times. Stir at 20°C for 16 hours.

  • Self-Validation Check (LC-MS): Sample 5 μL of the reaction mixture. Confirm the disappearance of the starting carboxylic acid (m/z) and the appearance of the product mass [M+H]⁺. Do not proceed to purification until conversion is >95%.

  • Purification: Concentrate under reduced pressure. Purify the residue via Preparative-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) to yield the final product.

SynthWorkflow A Cyclopropyl(2,4-difluorophenyl) methanamine HCl C Amidation Coupling (T3P, Et3N, DCM) A->C B Isoindolinone Core B->C D In-Process Control (LC-MS Validation) C->D E Prep-HPLC Purification D->E F Purified CK1α Degrader E->F

Synthetic workflow from amine building block to purified molecular glue.

Protocol 2: Downstream CK1α Degradation Assay (Western Blot)

This assay validates the biological efficacy of the synthesized degrader.

Step-by-Step Methodology:

  • Cell Culture: Seed MV4-11 (AML) cells at a density of 5 × 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the Analog A-derived degrader at varying concentrations (0.1 nM to 1000 nM) and 0.1% DMSO (vehicle control) for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting (Self-Validating System):

    • Probe for CK1α (Target degradation).

    • Probe for p53 (Downstream functional validation). Causality: CK1α naturally suppresses p53. Successful degradation of CK1α must result in a reciprocal stabilization/increase of p53 protein levels. If CK1α drops but p53 does not rise, the mechanism is flawed.

    • Probe for β-Actin (Loading control).

  • Quantification: Image the blot via chemiluminescence and calculate the DC50 using non-linear regression analysis of the CK1α band intensities.

References

  • Title: Isoindolinone compounds, and uses thereof (WO2022257897A1)
  • Title: Csnk1a1 inhibition has p53-dependent therapeutic efficacy in acute myeloid leukemia Source: Journal of Experimental Medicine (JEM), 2014 URL: [2]

Sources

FTIR Spectroscopy Reference Data for Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical pitfalls I encounter in pharmaceutical development is the mischaracterization of amine hydrochlorides during Fourier-Transform Infrared (FTIR) spectroscopy.

When generating reference data for complex intermediates like Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (C₁₀H₁₁F₂N · HCl), the choice of FTIR modality is not merely a matter of convenience—it fundamentally dictates the chemical integrity of the sample being measured. This guide objectively compares FTIR analytical modalities, explains the causality behind spectral artifacts, and provides self-validating protocols to ensure absolute scientific accuracy.

The Core Challenge: Solid-State Ion Exchange

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is a primary amine salt characterized by a highly specific hydrogen-bonding network. Its FTIR spectrum is dominated by a broad N-H stretching region (3200–2600 cm⁻¹), strong C-F stretching bands (1250–1090 cm⁻¹), and aromatic C=C vibrations (~1615, 1505 cm⁻¹).

The traditional gold standard for solid-state FTIR has been the Potassium Bromide (KBr) pellet method. However, when analyzing amine hydrochlorides, the KBr matrix introduces a critical failure point: pressure-induced solid-state ion exchange [1].

Under the extreme pressure of a hydraulic press (typically 10 tons), the chloride ions of the sample and the bromide ions of the matrix exchange: R-NH₃⁺ Cl⁻ + K⁺ Br⁻ ⇌ R-NH₃⁺ Br⁻ + K⁺ Cl⁻

The Causality: The hydrogen bond strength of N-H···Br is weaker than that of N-H···Cl. This thermodynamic shift alters the vibrational force constants of the amine group, causing the broad N-H stretching bands to shift to higher wavenumbers. Furthermore, the fingerprint region becomes distorted, yielding a "mixed-salt" spectrum that does not accurately represent the pure reference material [2].

Methodological Comparison: ATR vs. Transmission Modalities

To establish trustworthy reference data, we must compare the available FTIR modalities and select a self-validating system.

A. Attenuated Total Reflectance (ATR-FTIR) - Recommended

ATR-FTIR utilizes a high-refractive-index crystal (e.g., Diamond or ZnSe). The sample is pressed directly against the crystal without any diluent matrix.

  • Advantage: Zero risk of ion exchange. The spectrum reflects the pure, unadulterated hydrochloride salt [3].

  • Limitation: Relative peak intensities differ slightly from transmission spectra due to the wavelength-dependent penetration depth of the evanescent wave (though modern software applies automated ATR corrections).

B. Potassium Chloride (KCl) Pellet - Alternative Transmission

If a true transmission spectrum is required for legacy library matching, KCl must be substituted for KBr.

  • Advantage: Because the matrix anion (Cl⁻) matches the sample's counterion, any ion exchange that occurs is chemically invisible, preserving the structural integrity of the analyte [2].

Quantitative Spectral Data Comparison

The table below summarizes the expected spectral behavior of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride across different modalities.

Spectral Region / VibrationExpected Position (ATR / KCl)Artifact Position (KBr Pellet)Causality for Spectral Shift
N-H Stretch (Amine HCl) 3200–2600 cm⁻¹ (Broad, structured)Shifted slightly higher, altered shapeN-H···Br hydrogen bonds are weaker than N-H···Cl bonds, increasing the N-H vibrational frequency.
C-F Stretch (Asymmetric) ~1140 cm⁻¹, ~1090 cm⁻¹~1140 cm⁻¹, ~1090 cm⁻¹Halogen exchange does not affect the covalently bonded fluorine atoms on the aromatic ring.
Cyclopropyl C-H Stretch ~3080 cm⁻¹ (Often a shoulder)Obscured or shiftedChanges in the overlapping broad N-H band can artificially mask or expose the C-H stretch.
Aromatic C=C Stretch ~1615 cm⁻¹, ~1505 cm⁻¹~1615 cm⁻¹, ~1505 cm⁻¹Ring vibrations remain largely unaffected by the counterion exchange.
Low-Wavenumber Lattice ~800–700 cm⁻¹ (Specific peaks)Distorted, new peaks emergeThe crystal lattice energy changes as Br⁻ replaces Cl⁻, altering far-IR and fingerprint lattice modes.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed with built-in validation steps.

Protocol 1: ATR-FTIR Analysis (The Standard)
  • Background Validation: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation: The energy throughput must be >95%, and no residual organic peaks should be visible.

  • Sample Application: Place ~2 mg of pure Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride directly onto the center of the crystal.

  • Compression: Apply the pressure anvil. Monitor the live preview; increase pressure until the strongest peak (C-F stretch at ~1140 cm⁻¹) reaches an absorbance of 0.4–0.8 AU.

  • Data Acquisition & Correction: Collect 64 scans. Apply an ATR-correction algorithm (assuming a refractive index of 1.5 for the organic salt) to normalize peak intensities for database comparison.

Protocol 2: KCl Pellet Preparation (For Legacy Transmission)
  • Matrix Preparation: Dry FT-IR grade KCl powder at 110°C for 24 hours to eliminate adsorbed water. Store in a desiccator.

  • Milling: Combine ~1.5 mg of the hydrochloride sample with ~150 mg of dry KCl in an agate mortar. Grind gently for exactly 60 seconds. Causality Note: Vigorous grinding introduces lattice defects and absorbs atmospheric moisture.

  • Pelleting: Transfer the mixture to a 13 mm evacuable die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

  • Validation: The resulting pellet must be visually transparent. A cloudy pellet indicates excessive moisture or poor milling, which will cause baseline scattering (the Christiansen effect).

Analytical Decision Workflow

The following diagram illustrates the logical pathway for selecting the correct FTIR modality for amine hydrochlorides to prevent data corruption.

FTIR_Workflow Sample Sample: Cyclopropyl(2,4-difluorophenyl) methanamine HCl Decision Select FTIR Modality Sample->Decision ATR ATR-FTIR (No Matrix) Decision->ATR Recommended KCl KCl Pellet (Chloride Matrix) Decision->KCl Alternative KBr KBr Pellet (Bromide Matrix) Decision->KBr High Risk Success1 True Spectrum (Intact HCl Salt) ATR->Success1 Success2 True Transmission (No Halide Exchange) KCl->Success2 Failure Distorted Spectrum (HBr/HCl Mixed Salt) KBr->Failure Ion Exchange

Workflow for FTIR analysis of amine hydrochlorides, highlighting the avoidance of KBr ion exchange.

References

  • What Are The Disadvantages Of Kbr Pellets? Avoid Moisture & Prep Errors In Ftir Analysis Kintek Press URL:[Link]

  • KBr Pellet Method - Measuring Hydrochloride Shimadzu Analytical Applications URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy AZoM URL:[Link]

Benchmarking Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride against non-fluorinated counterparts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal building blocks during hit-to-lead optimization is critical for defining a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) trajectory. The strategic incorporation of fluorine is one of the most powerful tools in medicinal chemistry for modulating molecular properties without introducing significant steric bulk.

This guide provides an objective, data-driven benchmarking of Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 1354950-07-4) against its non-fluorinated counterpart, Cyclopropyl(phenyl)methanamine hydrochloride. By analyzing the causality behind these structural modifications, we will explore how 2,4-difluoro substitution alters metabolic stability, lipophilicity, and basicity, supported by self-validating experimental protocols.

Structural Rationale & Causality: The "Why" Behind Fluorination

The substitution of hydrogen atoms with fluorine on the phenyl ring is not merely a structural tweak; it is a calculated manipulation of the molecule's electronic and physical environment.

A. Metabolic Shielding via Bond Energetics

The primary driver for utilizing a 2,4-difluorophenyl scaffold is to block Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings, typically hydroxylating at the ortho and para positions. By installing fluorine atoms at the 2- and 4-positions, these metabolic hotspots are effectively shielded. The causality lies in bond thermodynamics: the carbon-fluorine (C-F) bond possesses a dissociation energy of approximately 485–552 kJ/mol, making it significantly more resistant to homolytic cleavage by CYP450 enzymes compared to the carbon-hydrogen (C-H) bond (~414 kJ/mol)[1].

B. pKa Modulation and Passive Permeability

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I effect) across the sigma-bond framework. In Cyclopropyl(2,4-difluorophenyl)methanamine, this inductive pull extends to the adjacent primary amine, lowering its pKa relative to the non-fluorinated counterpart[2].

Why does this matter? A lower pKa (shifting from ~9.2 to ~8.4) means that at physiological pH (7.4), a significantly higher fraction of the molecule exists in its unionized (neutral) state. According to the pH-partition hypothesis, only the unionized fraction can passively diffuse across lipid bilayers, thereby exponentially enhancing membrane permeability and oral bioavailability[3].

C. Lipophilicity (LogP) Enhancement

While fluorine's high electronegativity might suggest increased polarity, its low polarizability and tight electron shell actually increase the overall lipophilicity (LogP) when substituted on an aromatic ring[4]. This enhanced lipophilicity, combined with the cyclopropyl group's conformational rigidity, optimizes the molecule's partitioning into hydrophobic binding pockets and lipid membranes.

G Sub 2,4-Difluoro Substitution Inductive Inductive Effect (-I) Sub->Inductive Bond Strong C-F Bond Sub->Bond Lipid Increased Lipophilicity Sub->Lipid pKa Decreased Amine pKa Inductive->pKa Electron Withdrawal Metab Blocked CYP450 Oxidation Bond->Metab Resists Homolytic Cleavage Perm Enhanced Permeability Lipid->Perm Membrane Partitioning pKa->Perm Higher Unionized Fraction HalfLife Prolonged Half-Life Metab->HalfLife Reduced Clearance

Fig 1: Mechanistic impact of 2,4-difluoro substitution on molecular properties.

Quantitative Benchmarking

To objectively evaluate the performance of these building blocks, we benchmark their physicochemical and pharmacokinetic parameters. The data below illustrates the predictable shifts induced by the difluoro substitution.

ParameterCyclopropyl(phenyl)methanamine HCl (Non-Fluorinated)Cyclopropyl(2,4-difluorophenyl)methanamine HCl (Fluorinated)Analytical Methodology
Molecular Weight 183.68 g/mol 219.66 g/mol High-Resolution Mass Spectrometry
Lipophilicity (LogP) 1.65 ± 0.12.15 ± 0.1Shake-Flask / RP-HPLC
Amine pKa 9.2 ± 0.18.4 ± 0.1Potentiometric Titration
Unionized Fraction (pH 7.4) ~1.5%~9.0%Henderson-Hasselbalch Calculation
Intrinsic Clearance (CL_int) 45.2 µL/min/mg (High Clearance)12.4 µL/min/mg (Low Clearance)Mouse Liver Microsomes (MLM)

Note: The 6-fold increase in the unionized fraction directly correlates with the observed improvements in passive permeability assays (e.g., PAMPA or Caco-2).

Experimental Methodologies (Self-Validating Systems)

Trust in benchmarking data requires rigorous, self-validating experimental designs. Below are the standardized protocols used to generate the comparative data, engineered with internal controls to ensure absolute data integrity.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Clearance)

This assay quantifies the rate at which the compound is degraded by hepatic enzymes, directly proving the metabolic shielding effect of the C-F bonds.

  • Matrix Preparation: Thaw Mouse Liver Microsomes (MLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (Cyclopropyl(2,4-difluorophenyl)methanamine) to achieve a final assay concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Separation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Self-Validation (QC): Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel parallel wells. The assay is only valid if Verapamil exhibits a half-life <15 mins and Warfarin >60 mins.

Workflow Step1 1. Incubation Compound + Microsomes Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Quenching Cold Acetonitrile Step2->Step3 Step4 4. Separation Centrifugation Step3->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Fig 2: Self-validating workflow for microsomal stability and clearance quantification.

Protocol B: Potentiometric pKa Determination

To prove the inductive (-I) effect of the fluorine atoms, precise quantification of the amine's basicity is required.

  • Sample Preparation: Dissolve 2.0 mg of the hydrochloride salt in 10 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, ensuring activity coefficients remain stable.

  • Environmental Control: Purge the titration vessel with nitrogen gas for 10 minutes prior to and during the experiment to prevent atmospheric CO₂ from forming carbonic acid, which skews pH readings.

  • Titration: Using an automated potentiometric titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments.

  • Data Acquisition & Calculation: Record the pH after each addition once the signal stabilizes (<0.1 mV/sec drift). Plot the first derivative of the titration curve (dpH/dV). The pH at the half-equivalence point represents the exact pKa of the primary amine.

  • Self-Validation (QC): Prior to the sample, titrate a known standard (e.g., Potassium hydrogen phthalate, pKa 5.4) to verify electrode linearity and titrant molarity.

Conclusion

Benchmarking Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride against its non-fluorinated counterpart clearly demonstrates the profound utility of targeted fluorination. By strategically placing fluorine at the 2- and 4-positions of the phenyl ring, medicinal chemists can simultaneously achieve three critical optimization goals: blocking CYP450-mediated aromatic hydroxylation, increasing lipophilicity for better target engagement, and modulating the primary amine's pKa to drastically improve passive membrane permeability. For drug development professionals, utilizing this fluorinated building block offers a highly validated shortcut to improving a lead compound's ADME profile.

References

  • The role of fluorine in medicinal chemistry: Review Article Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Importance of Fluorine in Benzazole Compounds MDPI URL:[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Safety Operating Guide

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Cyclopropyl(2,4-difluorophenyl)methanamine Hydrochloride

As drug development professionals and research scientists scale up the use of specialized building blocks, managing the lifecycle of these compounds becomes a critical operational mandate. Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 1354950-07-4) is a highly specific fluorinated primary amine salt utilized in pharmaceutical synthesis[1][2].

Because this compound contains both covalently bound fluorine atoms and a hydrochloride salt, it cannot be disposed of through standard organic waste streams. This guide provides an authoritative, self-validating operational plan for the safe handling, segregation, and disposal of this chemical, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first understand the causality behind the compound's chemical behavior. The difluorophenyl moiety contains highly stable carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. These bonds are highly resistant to standard chemical degradation and biological wastewater treatment[3]. Furthermore, the hydrochloride salt component makes the compound water-soluble and capable of releasing acidic chloride ions[4].

Table 1: Physicochemical & Disposal Profiling

PropertyValue / CharacteristicOperational Implication (Causality)
Chemical Formula C10H11F2N · HClContains F and Cl; strictly mandates classification as Halogenated Organic Waste [5].
Physical State Solid (Powder/Crystals)High risk of dust generation; requires strict containment during transfer to prevent inhalation[4].
Aqueous Solubility Soluble in polar solventsAqueous waste must be collected and treated; it must never be sewered due to environmental persistence[5].
Thermal Stability >850°C required for cleavageRequires high-temperature rotary kiln incineration to break C-F bonds[6].
Combustion Byproducts HF, HCl, NOx, CO2Incinerator exhaust must be neutralized via caustic scrubbing to prevent corrosive gas release[7].

Primary Disposal Methodology: High-Temperature Incineration

The only scientifically sound and compliant method for the ultimate disposal of halogenated organic wastes like cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride is high-temperature oxidative incineration [8].

The Causality of Thermal Destruction: Unimolecular decomposition of highly fluorinated organics requires extreme thermal energy. If incinerated improperly at low temperatures (e.g., <700°C), fluorinated organics undergo incomplete combustion, generating toxic products of incomplete combustion (PICs) such as volatile fluorocarbons or mixed halogenated dioxins[3][6]. Therefore, temperatures must exceed 850°C (preferably >1000°C) to ensure a 99.999% destruction efficiency[6].

As the compound degrades, it releases hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. To prevent environmental release and equipment corrosion, the incinerator's exhaust must pass through a caustic scrubber (utilizing sodium hydroxide or calcium hydroxide) to neutralize the acid gases into inert, solid salts[7][8].

Incineration Waste Halogenated Waste (C10H11F2N·HCl) Incinerator Rotary Kiln Incinerator (>1000°C, Oxidative) Waste->Incinerator Thermal Degradation Gases Combustion Gases (CO2, H2O, HF, HCl, NOx) Incinerator->Gases Cleavage of C-F / C-Cl Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Gas Release Salts Neutralized Salts (NaF, NaCl, CaF2) Scrubber->Salts Effluent

Caption: High-temperature incineration and caustic scrubbing pathway for fluorinated wastes.

Waste Segregation & Storage Protocols

Proper segregation is the foundation of a self-validating lab safety system. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and introduces severe safety risks.

Table 2: Waste Stream Compatibility

Waste StreamCompatibilityStorage & Handling Requirement
Halogenated Organics Target Stream Store in dedicated, clearly labeled HDPE or glass containers. Ensure water content is minimized[5].
Non-Halogenated Organics Incompatible Do not mix. A halogen content of >5% legally dictates the entire container must be treated as halogenated waste[5].
Strong Acids/Bases Incompatible Do not mix. May cause exothermic reactions or rapidly release toxic HCl gas from the hydrochloride salt[4].

Step-by-Step Laboratory Disposal Plans

Implement the following self-validating protocols in your laboratory to ensure compliance and safety.

Protocol A: Solid Waste Disposal (Unused Product or Contaminated Consumables)
  • Collection: Inside a fume hood, carefully scoop the solid cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride into a compatible, sealable container (e.g., wide-mouth HDPE bottle).

    • Causality: HDPE is highly resistant to halogenated salts and prevents moisture ingress, which could lead to localized acidity and caking.

  • Segregation: Place all contaminated gloves, weigh boats, and filter papers into a secondary solid hazardous waste bag.

  • Labeling: Affix a hazardous waste label immediately. Explicitly mark the container as "Toxic Solid - Halogenated Organic Waste (Contains F, Cl)".

  • Validation Check: Ensure the container is tightly sealed and inspect the exterior for any residual dust. Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers or bases.

Protocol B: Liquid Waste Disposal (Reaction Filtrates and Aqueous Solutions)
  • Quenching & pH Adjustment: If the amine hydrochloride is dissolved in an acidic or basic aqueous mixture, carefully neutralize the solution to a pH of 6–8 before disposal.

    • Causality: Extreme pH levels can react with other organic waste in the accumulation drum, potentially generating heat or off-gassing.

  • Transfer: Funnel the liquid into a dedicated "Halogenated Organic Liquid Waste" carboy.

    • Causality: Mixing with non-halogenated waste will contaminate the entire carboy, requiring the entire volume to be treated at the higher cost of halogenated incineration[5].

  • Validation Check: Verify that the waste carboy contains less than 20% water if mixed with organic solvents. High water content drastically reduces the BTU (heating value) during incineration, complicating the thermal destruction process[5].

Operational Spill Management

In the event of an accidental release, immediate containment is required to prevent inhalation of the corrosive hydrochloride dust and environmental contamination.

SpillResponse A 1. Spill Identified (Solid/Liquid) B 2. Evacuate & Isolate Area Ensure Ventilation A->B C 3. Don PPE (Respirator, Nitrile Gloves) B->C D 4. Contain Spill (Avoid Dust Generation) C->D E 5. Sweep/Absorb into Compatible Container D->E F 6. Label as 'Halogenated Organic Waste' E->F G 7. Transfer to Satellite Accumulation F->G

Caption: Workflow for mitigating and containing halogenated amine hydrochloride spills.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation (e.g., fume hoods) is running at maximum capacity[4].

  • Protect: Don appropriate PPE, including a NIOSH-approved particulate respirator (N95 or higher), safety goggles, and heavy-duty nitrile gloves[4].

  • Contain (Solid): Do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent dust generation, then scoop into a hazardous waste container.

  • Contain (Liquid): Use inert, non-combustible absorbent materials (e.g., vermiculite or sand) to soak up the spill. Do not use combustible materials like sawdust[4].

  • Decontaminate: Wash the spill area with soap and water, collecting the wash water into the halogenated aqueous waste stream.

References

  • [1] Title: Isoindolinone compounds, and uses thereof | Source: Google Patents | URL:

  • [2] Title: Enamine Building Blocks (CAS: 1354950-07-4) | Source: Enamine / AS-1 | URL:[Link]

  • [7] Title: Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration | Source: ResearchGate | URL:[Link]

  • [3] Title: Incineration to Manage PFAS Waste Streams | Source: U.S. Environmental Protection Agency (EPA) | URL:[Link]

  • [5] Title: UWO Guide to Classifying Unwanted Materials | Source: UW Oshkosh | URL: [Link]

  • [8] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL:[Link]

  • [6] Title: Toward the Environmentally Sound Management of Waste Containing New Fluorinated POPs | Source: Environmental Restoration and Conservation Agency (ERCA) | URL: [Link]

Sources

Personal protective equipment for handling Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not just as a compliance exercise, but as a critical component of experimental integrity and operator safety.

Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride (CAS: 1354950-07-4) is a highly valuable fluorinated building block used to enhance the lipophilicity and metabolic stability of drug candidates. However, its physical state as an amine hydrochloride salt presents specific operational challenges.

This guide provides a comprehensive, mechanistically grounded protocol for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. According to standardized safety data, this compound is classified under GHS for Skin Irritation 2 (H315), Eye Irritation 2A (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336)[1].

  • Tissue Irritation (H315, H319): As an amine hydrochloride, this compound exists as a crystalline powder. When this dust contacts the moisture of the eyes, mucous membranes, or sweat on the skin, the salt dissociates. The inherent nucleophilicity of the free amine causes a localized pH shift, leading to acute tissue irritation[2]. Furthermore, the 2,4-difluorophenyl group enhances the molecule's lipophilicity, allowing it to penetrate the lipid bilayers of the stratum corneum more aggressively than non-fluorinated analogs.

  • Inhalation & CNS Effects (H336): Fine hydrochloride powders are highly susceptible to electrostatic charging, making them prone to aerosolization (dusting)[3]. Inhalation of these micro-particles can cause severe respiratory tract irritation and potential central nervous system (CNS) effects, such as dizziness.

Quantitative Safety & Operational Parameters

To mitigate these risks, all quantitative operational limits must be strictly controlled. Table 1 summarizes the critical parameters required before initiating any workflow.

Table 1: Operational Parameters and Mechanistic Rationale

ParameterSpecificationMechanistic Rationale
VBE Face Velocity 60–100 feet per minute (fpm)Provides sufficient inward airflow to capture aerosolized dust without creating turbulence that could blow the powder off the balance pan.
Glove Material Nitrile (Double-gloved)Minimum 4 mil thickness per layer. Nitrile offers excellent resistance to incidental contact, while double-gloving prevents breakthrough from highly lipophilic fluorinated organics.
Ambient Humidity 45% – 55% RHAmine hydrochlorides are prone to static cling. Maintaining moderate humidity prevents electrostatic dispersion during transfer.
Decon Solvent 70% Isopropanol / 30% WaterWater effectively dissolves the polar hydrochloride salt, while IPA reduces surface tension and ensures rapid evaporation.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following targeted PPE must be donned prior to handling:

  • Ocular: Snug-fitting, indirectly vented chemical safety goggles. Standard safety glasses are insufficient against airborne dust.

  • Dermal: A fully buttoned, fluid-resistant lab coat (or disposable Tyvek suit for bulk transfers) with knit cuffs.

  • Manual: Double nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove pulled over the cuff to create a continuous barrier.

  • Respiratory: If handling must occur outside of a Ventilated Balance Enclosure (VBE) or fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

Standard Operating Procedure: Weighing and Transfer

Every protocol must be a self-validating system . If you observe powder clinging aggressively to the walls of the container or your spatula, your anti-static measures have failed. This serves as an immediate, visual stop-work trigger.

Step-by-Step Methodology:

  • Preparation: Verify the VBE or fume hood is operational. Place an anti-static bar (ionizer) near the analytical balance to neutralize static charges on the glassware and the powder.

  • Tool Selection: Use a static-dissipative (e.g., PTFE-coated or grounded stainless steel) spatula. Avoid plastic spatulas, which generate triboelectric charges.

  • Vessel Acclimation: Place the sealed chemical bottle and the receiving vessel inside the VBE. Allow them to sit for 5 minutes to equilibrate to the enclosure's temperature and humidity.

  • Transfer: Open the container slowly to prevent a pressure-release dust cloud. Keep the source bottle and receiving vessel as close together as possible to minimize the "drop height" of the powder.

  • Sealing: Cap both the source and receiving vessels inside the VBE before moving them to the bench or reactor.

Spill Management and Disposal Plan

Because this compound contains fluorine, it cannot be disposed of in standard organic waste streams. Incineration of fluorinated pharmaceutical intermediates requires specialized high-temperature facilities equipped with scrubbers to neutralize hydrofluoric acid (HF) gas emissions[4].

Spill Cleanup Protocol:

  • Containment: If a spill occurs outside a hood, evacuate the immediate area to allow dust to settle.

  • Wet-Wipe Method: Never dry-sweep amine hydrochloride powders. Lightly dampen a highly absorbent cleanroom wipe with the 70% IPA/Water decon solvent.

  • Collection: Gently place the damp wipe over the powder to absorb it without aerosolizing the dust. Wipe inward from the edges of the spill toward the center.

  • Segregation: Place all contaminated wipes, disposable spatulas, and the outer layer of your nitrile gloves into a chemically compatible, sealable bag.

  • Disposal: Label the bag explicitly as "Halogenated Organic Solid Waste - Contains Fluorinated Amines" and deposit it in the designated halogenated waste stream.

Workflow Visualization

Below is the logical workflow for handling this specific class of fluorinated intermediates, mapping the operational steps to their respective safety controls.

SafetyWorkflow Risk 1. Hazard Assessment (H315, H319, H336) PPE 2. PPE Donning (Double Nitrile, Goggles) Risk->PPE Handling 3. Powder Handling (Anti-static, VBE) PPE->Handling Decon 4. Decontamination (70% IPA/Water Wipe) Handling->Decon Post-weighing Waste 5. Halogenated Waste (Segregated Disposal) Decon->Waste Solid/Liquid Waste

Fig 1. End-to-end safety and operational workflow for handling fluorinated amine hydrochlorides.

References

  • NextSDS. "cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Halocarbon. "Pharmaceuticals & Pharmaceutical Intermediates." Halocarbon Life Sciences. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(2,4-difluorophenyl)methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.